2-Fluoro-4-(methylsulfonyl)benzaldehyde
Description
Properties
IUPAC Name |
2-fluoro-4-methylsulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWRYLZWVVZZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-11-5 | |
| Record name | 2-Fluoro-4-(methylsulphonyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)benzaldehyde is a fluorinated benzaldehyde derivative that serves as a key intermediate in organic synthesis. Its unique molecular structure, featuring both a fluoro group and a methylsulfonyl moiety, imparts distinct chemical properties that make it a valuable building block in the development of pharmaceuticals and other fine chemicals.[1] The presence of the electron-withdrawing fluoro and methylsulfonyl groups enhances the reactivity of the aldehyde functional group, facilitating its participation in a variety of chemical reactions.[1] This document provides a comprehensive overview of the known physical properties of this compound.
Chemical Identity
There appears to be a discrepancy in the publicly available information regarding the primary CAS number for this compound. Multiple suppliers associate it with both 1197193-11-5 [2] and 86156-12-1 .[1] Researchers are advised to verify the CAS number with their specific supplier.
-
IUPAC Name: this compound
-
Synonyms: 2-Fluoro-4-methylsulfonylbenzaldehyde, 4-(Methylsulfonyl)-2-fluorobenzaldehyde[1]
-
Molecular Formula: C₈H₇FO₃S[1]
Physical Properties
The following table summarizes the available physical and chemical properties of this compound. It should be noted that key quantitative data such as melting point, boiling point, density, and solubility are not consistently reported in publicly available literature and supplier specifications.
| Property | Value | Source(s) |
| Molecular Weight | 202.20 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | ≥96% | [2] |
| Storage Conditions | Sealed and preserved in an inert atmosphere at 2-8°C. | [2] |
| Hazard | Irritant | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited resources. The determination of properties such as melting point, boiling point, and solubility would follow standard laboratory procedures as outlined in established pharmacopeias and chemical analysis handbooks.
Role in Chemical Synthesis
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its functional groups allow for a variety of subsequent chemical transformations.
Caption: Synthetic utility of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information to suggest that this compound has direct biological activity or is involved in specific signaling pathways. Its primary role is that of a precursor molecule in the synthesis of biologically active compounds.
Conclusion
This compound is a chemical intermediate with well-defined molecular characteristics but limited publicly available data on its quantitative physical properties. Researchers should exercise due diligence in sourcing this compound, paying particular attention to the conflicting CAS numbers. The information provided herein serves as a foundational guide for professionals in the fields of chemical research and drug development.
References
An In-Depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
Chemical Name: 2-Fluoro-4-(methylsulfonyl)benzaldehyde CAS Number: 1197193-11-5 Molecular Formula: C₈H₇FO₃S Molecular Weight: 202.20 g/mol
Structure:
Physical and Chemical Properties:
| Property | Value | Reference |
| Appearance | White powder | [1] |
| Purity | ≥98% | [2] |
| Storage | Sealed and preserved | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established chemical transformations for analogous compounds. A common approach involves the oxidation of a corresponding methylthio-substituted precursor.
A potential synthetic pathway could start from 2-fluoro-4-bromobenzaldehyde. This starting material can undergo a nucleophilic substitution reaction with sodium thiomethoxide to introduce the methylthio group, followed by oxidation to the methylsulfonyl group.
Logical Workflow for a Potential Synthesis:
Caption: Potential synthetic workflow for this compound.
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the analysis of structurally similar compounds, a predicted spectroscopic profile can be outlined.
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group.
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Aldehydic proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group.
-
Aromatic protons: The three aromatic protons will exhibit complex splitting patterns (doublet of doublets, etc.) in the aromatic region (δ 7.5-8.5 ppm) due to coupling with each other and with the fluorine atom. The proton ortho to the fluorine and aldehyde groups will likely be the most deshielded.
-
Methyl protons (-SO₂CH₃): A sharp singlet is expected in the upfield region, around δ 3.1 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.
-
Carbonyl carbon (C=O): A signal in the highly deshielded region, around δ 190 ppm.
-
Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 120-165 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.
-
Methyl carbon (-SO₂CH₃): A signal in the upfield region, around δ 45 ppm.
IR (Infrared) Spectroscopy:
The IR spectrum is expected to display characteristic absorption bands for the functional groups present in the molecule.
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C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.
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C-H stretch (aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.
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S=O stretch (sulfonyl): Two strong absorption bands are expected, one asymmetric and one symmetric, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
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C-F stretch: A strong absorption band in the region of 1200-1300 cm⁻¹.
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Aromatic C-H and C=C stretches: Multiple bands of varying intensity in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
MS (Mass Spectrometry):
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 202. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO), the methyl group (-CH₃) from the sulfonyl moiety, and potentially sulfur dioxide (-SO₂).
Applications in Drug Development
This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a fluorine atom and a methylsulfonyl group can impart desirable properties to drug candidates.
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Fluorine: The incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[3]
-
Methylsulfonyl Group: This electron-withdrawing group can influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity.[4] It can also participate in hydrogen bonding interactions with biological targets.
Derivatives of substituted benzaldehydes have been investigated for a range of biological activities, including as inhibitors of enzymes like aldehyde dehydrogenase (ALDH) and tyrosinase, and for their potential in treating diseases such as Alzheimer's.[5][6]
Potential Biological Signaling Pathway Involvement
While no specific signaling pathways have been directly linked to this compound in the available literature, substituted benzaldehydes are known to modulate various cellular pathways. For instance, some benzaldehyde derivatives have been shown to exhibit anti-inflammatory effects by suppressing the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[7] The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.
Illustrative MAPK Signaling Pathway:
Caption: A simplified diagram of the MAPK signaling pathway.
Experimental Protocols
As a specific synthesis protocol for this compound is not available, a general procedure for a key transformation, such as the oxidation of a thioether to a sulfone, is provided for illustrative purposes.
General Protocol for Thioether Oxidation to Sulfone:
Materials:
-
Substituted (methylthio)benzaldehyde derivative
-
m-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable eluents)
Procedure:
-
Dissolve the substituted (methylthio)benzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfone product.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
References
- 1. This compound, CasNo.1197193-11-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a detailed synthesis protocol, and explores its potential biological activities, with a focus on its role as a putative enzyme inhibitor.
Core Compound Properties
This compound is a substituted aromatic aldehyde featuring a fluorine atom and a methylsulfonyl group. These functional groups are known to modulate the electronic and steric properties of the molecule, influencing its reactivity and biological interactions.
| Property | Value |
| Molecular Formula | C₈H₇FO₃S |
| Molecular Weight | 202.2 g/mol |
| Appearance | Solid (typical) |
| CAS Number | 1197193-11-5 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a composite of established synthetic methodologies for related compounds, providing a reliable pathway to the target molecule.
Step 1: Bromination of 4-Fluorobenzaldehyde
This initial step introduces a bromine atom at the ortho-position to the fluorine, creating a key intermediate for subsequent functionalization.
Experimental Protocol:
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Suspend powdered aluminum trichloride (AlCl₃) in dry dichloromethane (CH₂Cl₂).
-
Cool the suspension to 0°C.
-
Slowly add 4-fluorobenzaldehyde to the stirred suspension, maintaining the temperature below 10°C.
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After the addition is complete, add bromine (Br₂) to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Separate the organic layer, wash with a solution of sodium metabisulfite to remove excess bromine, followed by a brine wash.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by distillation to obtain 2-bromo-4-fluorobenzaldehyde.
Step 2: Thioether Formation via Nucleophilic Aromatic Substitution
The bromine atom is displaced by a methylthiolate group to form the corresponding thioether.
Experimental Protocol:
-
Dissolve 2-bromo-4-fluorobenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium thiomethoxide (NaSMe) to the solution.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-fluoro-4-(methylthio)benzaldehyde.
Step 3: Oxidation of the Thioether to the Sulfone
The final step involves the oxidation of the methylthio group to the methylsulfonyl group.
Experimental Protocol:
-
Dissolve 2-fluoro-4-(methylthio)benzaldehyde in a suitable solvent such as acetic acid or dichloromethane.
-
Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The use of a catalyst like sulfuric acid may be necessary with hydrogen peroxide.
-
Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) if excess oxidant is present.
-
Extract the product into an organic solvent.
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Caption: Synthetic pathway for this compound.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively reported in the public domain, its structural motifs suggest potential interactions with biological targets, particularly enzymes.
Aldehyde Dehydrogenase (ALDH) Inhibition
The benzaldehyde core structure is a common feature in substrates and inhibitors of aldehyde dehydrogenases (ALDHs).[1] The methylsulfonyl group, being a strong electron-withdrawing group, can influence the reactivity of the aldehyde and its interaction with the enzyme's active site. Compounds containing sulfone moieties have been investigated as potent inhibitors of ALDH.[1] Inhibition of specific ALDH isozymes is a therapeutic strategy in various diseases, including cancer.
Proposed Mechanism of Action:
It is hypothesized that this compound could act as a competitive or non-competitive inhibitor of ALDH. The aldehyde group would likely bind to the active site, and the fluoro and methylsulfonyl substituents would interact with surrounding amino acid residues, potentially leading to a stable enzyme-inhibitor complex.
Caption: Putative inhibitory action on Aldehyde Dehydrogenase.
Experimental Protocol: ALDH Inhibition Assay
To evaluate the inhibitory potential of this compound against a specific ALDH isozyme, a standard in vitro enzyme activity assay can be performed.
Materials:
-
Purified ALDH enzyme (e.g., ALDH1A1, ALDH2)
-
NAD⁺ (cofactor)
-
Aldehyde substrate (e.g., propionaldehyde, retinaldehyde)
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer or fluorometer capable of measuring NADH production (absorbance at 340 nm or fluorescence Ex/Em ~340/460 nm)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD⁺, and the ALDH enzyme in each well of the microplate.
-
Add varying concentrations of this compound to the test wells. Include a control well with DMSO only (no inhibitor).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.
-
Immediately begin monitoring the increase in absorbance or fluorescence over time, which corresponds to the rate of NADH production.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percent inhibition relative to the control and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Summary and Future Directions
This compound is a synthetically accessible compound with physicochemical properties that make it an interesting candidate for biological screening. Its structural features suggest a potential role as an enzyme inhibitor, particularly targeting aldehyde dehydrogenases. The provided synthesis and assay protocols offer a framework for researchers to produce and evaluate this compound. Future studies should focus on the experimental validation of its biological activity, determination of its mechanism of action, and exploration of its structure-activity relationship to guide the development of more potent and selective therapeutic agents.
References
Starting Materials for the Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic pathway for the preparation of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of a direct, documented synthetic route, this guide proposes a robust two-step synthesis. The first step involves the formation of the key intermediate, 2-fluoro-4-(methylthio)benzaldehyde, followed by its oxidation to the final product. This document details the proposed experimental protocols, presents quantitative data from analogous reactions to estimate yields and purity, and includes workflow diagrams to visually represent the synthetic process.
Introduction
This compound is an important aromatic aldehyde derivative incorporating both a fluorine atom and a methylsulfonyl group. These functional groups are prevalent in a wide range of biologically active molecules, contributing to modified electronic properties, enhanced metabolic stability, and improved binding affinity to biological targets. The strategic placement of the fluorine at the ortho position to the aldehyde and the methylsulfonyl group at the para position makes it a valuable synthon for the synthesis of complex organic molecules in drug discovery and materials science. This guide outlines a feasible and efficient synthetic approach to this compound, addressing the current gap in readily available, detailed synthetic procedures.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process:
-
Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde (Intermediate 1) : This key intermediate can be synthesized from commercially available starting materials.
-
Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde : The methylthio group of the intermediate is selectively oxidized to the corresponding methylsulfonyl group to yield the final product.
The overall synthetic workflow is depicted below:
A Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde: A Key Building Block in Targeted Protein Degradation
IUPAC Name: 2-Fluoro-4-(methylsulfonyl)benzaldehyde
This technical guide provides an in-depth overview of this compound, a crucial chemical intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, a comprehensive synthesis protocol, and its significant application in the development of advanced therapeutics, particularly in the field of targeted protein degradation.
Physicochemical Properties
This compound is a white powder at room temperature. Its chemical structure combines a benzaldehyde core with a fluorine atom and a methylsulfonyl group, which impart unique reactivity and properties exploited in medicinal chemistry.[1] The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the methylsulfonyl group increases polarity and solubility.[2]
| Property | Value | Reference |
| CAS Number | 1197193-11-5 | [1][3] |
| Molecular Formula | C₈H₇FO₃S | [3] |
| Molecular Weight | 202.20 g/mol | [3] |
| Appearance | White powder | [1] |
| Purity | ≥99% | [1] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis of this compound
Application in Targeted Protein Degradation: Synthesis of SMARCA2 Degraders
This compound has emerged as a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[5] This compound is particularly relevant in the development of degraders for SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a key protein in chromatin remodeling.
In cancers with a mutation in the SMARCA4 gene, the cells become dependent on its paralog, SMARCA2, for survival. This creates a synthetic lethal relationship, making the selective degradation of SMARCA2 a promising therapeutic strategy for these tumors.[6][7][8]
The aldehyde functional group of this compound allows for its incorporation into the linker or the target-binding moiety of a PROTAC. A general workflow for the synthesis of a VHL-based PROTAC, a common type of PROTAC that recruits the von Hippel-Lindau E3 ligase, often starts with a benzaldehyde derivative.[9]
Caption: General workflow for the incorporation of this compound into a PROTAC.
Signaling Pathways Modulated by SMARCA2 Degradation
The degradation of SMARCA2 in SMARCA4-deficient cancer cells has significant downstream effects on cellular signaling pathways that control cell proliferation and survival. Proteomics studies have shown that the degradation of SMARCA2 leads to the downregulation of proteins involved in the cell cycle and DNA replication pathways .[6] Furthermore, the degradation of SMARCA2 has been shown to modulate the YAP signaling pathway , a critical regulator of cell growth and apoptosis.[10]
Caption: Signaling cascade following SMARCA2 degradation by a PROTAC.
Experimental Protocols
The development and characterization of SMARCA2 degraders derived from this compound rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction of SMARCA2 protein levels in cells following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
SMARCA2-targeting PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2 and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with various concentrations of the SMARCA2 PROTAC for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay and normalize all samples to the same concentration.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for SMARCA2 and the loading control. Normalize the SMARCA2 signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[11]
Caption: Workflow for Western Blot analysis of SMARCA2 degradation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of the PROTAC to SMARCA2 within intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cell culture reagents
-
SMARCA2-targeting PROTAC
-
PBS
-
Thermal cycler
-
Lysis buffer
-
Equipment for protein detection (e.g., Western Blot setup)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Heat Treatment: Aliquot the treated cells into PCR tubes and heat them at a range of temperatures in a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins.
-
Detection: Analyze the amount of soluble SMARCA2 in the supernatant at each temperature using Western Blotting as described in Protocol 1.
-
Analysis: Plot the amount of soluble SMARCA2 as a function of temperature to generate a melting curve. A shift in the melting curve for PROTAC-treated cells compared to control cells indicates target engagement.[11]
References
- 1. This compound, CasNo.1197193-11-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1197193-11-5|this compound|BLD Pharm [bldpharm.com]
- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preludetx.com [preludetx.com]
- 7. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 8. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Guide: 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)benzaldehyde is a fluorinated aromatic aldehyde containing a sulfonyl group. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the sulfonyl moiety. The high electronegativity of fluorine can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, potentially enhancing its biological activity and pharmacokinetic profile. The methylsulfonyl group can act as a hydrogen bond acceptor and influence the solubility and crystal packing of the compound. This technical guide provides a summary of the available information on this compound, including its chemical structure, properties, a proposed synthetic route, and a discussion of its potential applications in research and development.
Chemical Structure and Properties
The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear representation of the chemical structure of this compound.
SMILES Notation: O=CC1=CC=C(S(=O)(C)=O)C=C1F[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H7FO3S | [2] |
| Molecular Weight | 202.2 g/mol | [2] |
| CAS Number | 1197193-11-5 | [2] |
Synthesis Pathway
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde
This step involves a nucleophilic aromatic substitution reaction.
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-fluorobenzaldehyde in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium methanethiolate to the solution. The reaction is typically carried out at an elevated temperature to facilitate the substitution.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-4-(methylthio)benzaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the oxidation of the thioether to a sulfone.
-
Reaction Setup: Dissolve the 2-fluoro-4-(methylthio)benzaldehyde obtained from the previous step in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.
-
Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide, slowly to the solution. The reaction may be exothermic and may require cooling to maintain a specific temperature range.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the complete conversion of the starting material.
-
Work-up and Isolation: Once the reaction is complete, the product can be isolated by pouring the reaction mixture into cold water, which should precipitate the solid sulfone. The precipitate is then collected by filtration, washed with water, and dried.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.
Biological Activity and Applications
As of the current date, there is no specific quantitative data or detailed studies on the biological activity or signaling pathway of this compound in the public domain. However, the structural motifs present in this molecule are found in various biologically active compounds.
The benzaldehyde functional group is a versatile precursor for the synthesis of a wide range of chemical entities, including Schiff bases, chalcones, and other heterocyclic compounds that have shown a broad spectrum of biological activities. Furthermore, the incorporation of a fluorine atom can significantly influence the pharmacological properties of a molecule.
Drug Discovery and Development Workflow
The general workflow for investigating a new chemical entity like this compound in a drug discovery context is outlined below.
Caption: A generalized workflow for drug discovery and development.
Given its structure, this compound could serve as a valuable building block for creating libraries of novel compounds for screening against various biological targets. Researchers in drug development may find this compound to be a useful starting material for the synthesis of potential therapeutic agents.
References
A Scientist's Field Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde: From Sourcing to Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a seemingly simple aromatic aldehyde, embodies this principle. It serves as a high-value intermediate, providing a unique combination of functionalities that medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5]
The presence of a fluorine atom can significantly enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its target protein.[2][6][7][8] Simultaneously, the methylsulfonyl group, a polar and stable moiety, can improve solubility, act as a hydrogen bond acceptor to enhance target engagement, and block sites of metabolism, thereby prolonging a drug's duration of action.[3][9][10] This guide provides an in-depth analysis of this critical reagent, from navigating the commercial supplier landscape to its practical application in synthesis, empowering researchers to make informed decisions in their discovery programs.
Part 1: Navigating the Commercial Landscape: Supplier Selection and Quality Control
The success of any synthetic campaign begins with high-quality starting materials. For a specialized reagent like this compound, selecting a reliable supplier is a critical first step. The market offers a range of options, from large, well-established chemical suppliers to smaller, specialized custom synthesis labs.
Key Considerations for Supplier Evaluation:
-
Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed information on the purity of the compound, typically determined by HPLC and/or NMR spectroscopy. Scrutinize the CoA for the presence of any process-related impurities, which could potentially interfere with subsequent reactions.
-
Batch-to-Batch Consistency: For long-term research projects or drug development campaigns, ensuring consistency between different batches of the reagent is paramount. Inquire about the supplier's quality control processes and their ability to provide material from the same batch for larger orders.
-
Availability and Lead Times: Assess the supplier's stock levels and typical lead times. For time-sensitive projects, a supplier with readily available material is preferable. Some suppliers may offer custom synthesis services for larger quantities, which will have longer lead times.
-
Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource, providing insights into the compound's stability, solubility, and handling requirements.
Representative Commercial Suppliers:
| Supplier | Typical Purity | Common Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥98% | 1g, 5g, Custom | Extensive documentation and technical support. Often provides material for early-stage research. |
| ProcessPointChemicals | Varies | Bulk quantities | A distributor that can source from various manufacturers, potentially offering competitive pricing for larger scales.[4] |
| ChemUniverse, Inc. | Varies | Bulk and custom synthesis | Offers bulk quotes and custom synthesis options for specific needs.[11] |
| Biosynth | ≥98% | 1g, 5g, 10g | Focus on biologically relevant building blocks and intermediates. |
Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence before making a purchase.
Part 2: The Role of this compound in Synthesis
The aldehyde functionality of this compound makes it a versatile precursor for a wide array of chemical transformations. Its reactivity is central to the construction of complex molecular architectures found in many pharmaceutical agents.
Common Synthetic Transformations:
-
Reductive Amination: The aldehyde can be readily converted to an amine through reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing the fluorinated, sulfonyl-containing phenyl ring onto a nitrogen-containing scaffold.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, converting the aldehyde into an alkene. This is a powerful method for extending carbon chains and creating precursors for further functionalization.
-
Aldol and Related Condensations: The aldehyde can participate in aldol reactions to form β-hydroxy carbonyl compounds, which are versatile intermediates for the synthesis of a variety of structures.
-
Formation of Heterocycles: The aldehyde group is a key handle for the construction of various heterocyclic ring systems, which are prevalent in drug molecules.
The strategic placement of the fluorine and methylsulfonyl groups often imparts desirable properties to the final compound. For instance, in the development of kinase inhibitors, these groups can form specific interactions within the ATP binding pocket, leading to enhanced potency and selectivity.
Part 3: A Representative Experimental Protocol: Reductive Amination
To illustrate the practical utility of this compound, a detailed, step-by-step protocol for a representative reductive amination reaction is provided below. This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Synthesis of N-benzyl-1-(2-fluoro-4-(methylsulfonyl)phenyl)methanamine
Objective: To synthesize the secondary amine product via reductive amination of this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate solvent system)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Amine: Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the formation of the intermediate imine.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture over 10-15 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The reaction is complete when the starting aldehyde spot is no longer visible.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the pure N-benzyl-1-(2-fluoro-4-(methylsulfonyl)phenyl)methanamine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the reductive amination protocol.
Caption: Reductive Amination Workflow.
Conclusion
This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its strategic combination of a reactive aldehyde, a metabolically robust fluorine atom, and a polarity-modulating methylsulfonyl group makes it an ideal starting material for the synthesis of complex and biologically active molecules. By understanding the nuances of sourcing this key intermediate and appreciating its synthetic potential, researchers can accelerate their drug discovery efforts and more effectively design the next generation of therapeutics. Careful consideration of supplier quality and adherence to robust, well-validated synthetic protocols are essential for translating the potential of this unique molecule into tangible scientific progress.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Supplier & Distributor of CAS# 86156-12-1 [processpointchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemxyne.com [chemxyne.com]
- 8. inhancetechnologies.com [inhancetechnologies.com]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemuniverse.com [chemuniverse.com]
Spectroscopic and Structural Elucidation of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the interplay of the electron-withdrawing aldehyde and methylsulfonyl groups and the electron-donating fluoro substituent, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This information is crucial for its unambiguous identification, purity assessment, and for understanding its reactivity in synthetic transformations.
Chemical Structure and Properties
The chemical structure of this compound is presented below, illustrating the key functional groups that govern its spectroscopic behavior.
Figure 1. Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇FO₃S |
| Molecular Weight | 202.20 g/mol |
| CAS Number | 1197193-11-5 |
| Appearance | White to off-white solid |
Spectroscopic Data
Due to the limited availability of experimentally derived spectra in public databases, the following data is a combination of predicted values based on the analysis of structurally related compounds and general spectroscopic principles. These predictions provide a reliable framework for the interpretation of experimental data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehydic-H | ~10.4 | d | ~2-3 | 1H |
| Aromatic-H (H-6) | ~8.1-8.2 | dd | J(H-F) ~7-8, J(H-H) ~8-9 | 1H |
| Aromatic-H (H-5) | ~7.9-8.0 | d | J(H-H) ~8-9 | 1H |
| Aromatic-H (H-3) | ~7.8-7.9 | dd | J(H-F) ~10-11, J(H-H) ~2 | 1H |
| Methyl-H (SO₂CH₃) | ~3.1 | s | - | 3H |
-
Aldehydic Proton: The proton of the aldehyde group is expected to appear as a doublet in the downfield region (around 10.4 ppm) due to coupling with the adjacent fluorine atom (⁴JHF).
-
Aromatic Protons: The three aromatic protons will appear as a complex set of multiplets due to both proton-proton and proton-fluorine couplings. The proton ortho to the aldehyde group (H-6) will likely be the most downfield of the aromatic signals.
-
Methyl Protons: The methyl protons of the sulfonyl group are expected to be a singlet in the upfield region (around 3.1 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be observed in the proton-decoupled spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| C=O (Aldehyde) | ~188-190 | d, ~3-5 |
| C-F (C-2) | ~160-165 | d, ~250-260 |
| C-SO₂ (C-4) | ~140-145 | d, ~3-5 |
| C-CHO (C-1) | ~135-140 | d, ~2-4 |
| C-H (Aromatic) | ~125-135 | d, ~5-25 |
| C-H (Aromatic) | ~125-135 | d, ~5-25 |
| C-H (Aromatic) | ~115-120 | d, ~20-25 |
| SO₂CH₃ | ~45 | s |
-
Carbonyl Carbon: The aldehydic carbonyl carbon is expected to resonate at a significantly downfield chemical shift.
-
Aromatic Carbons: The aromatic carbons will show a range of chemical shifts, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. Other aromatic carbons will show smaller, through-bond C-F couplings.
-
Methyl Carbon: The methyl carbon of the sulfonyl group will appear at a characteristic upfield position.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aldehyde) | 2850-2820, 2750-2720 | Medium, characteristic double peak |
| C=O stretch (aldehyde) | 1710-1690 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |
| S=O stretch (sulfonyl) | 1350-1300, 1160-1120 | Strong, two bands |
| C-F stretch | 1250-1000 | Strong |
-
Key Diagnostic Peaks: The strong absorption band for the C=O stretch of the aldehyde, the characteristic two bands for the S=O stretch of the sulfonyl group, and the strong C-F stretch are key diagnostic peaks for confirming the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 202 | [M]⁺ (Molecular Ion) |
| 201 | [M-H]⁺ |
| 173 | [M-CHO]⁺ |
| 123 | [M-SO₂CH₃]⁺ |
| 95 | [C₆H₄F]⁺ |
-
Molecular Ion: The molecular ion peak is expected at m/z 202, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). Cleavage of the methylsulfonyl group is also an expected fragmentation pathway.
Experimental Protocols
General Synthetic Workflow
Figure 2. A plausible synthetic workflow for this compound.
General Spectroscopic Analysis Protocol
-
Sample Preparation:
-
NMR: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
-
Instrumentation and Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR: Record the IR spectrum on a Fourier-transform infrared (FTIR) spectrometer.
-
MS: Obtain the mass spectrum using a high-resolution mass spectrometer to confirm the elemental composition.
-
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the structural features of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this important chemical entity. Experimental verification of these predictions will further solidify our understanding of this molecule and facilitate its use in the development of new and innovative chemical technologies.
An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: A Molecule of Growing Interest
2-Fluoro-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde that has garnered increasing attention in the fields of medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and a methylsulfonyl group on the benzene ring, render it a versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents.
The fluorine atom, with its high electronegativity and small size, can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, enhancing metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the potent electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of both the aromatic ring and the aldehyde functionality. This guide provides a comprehensive overview of the reactivity profile of this compound, offering insights into its synthesis and key chemical transformations.
Molecular Structure and Electronic Properties
The reactivity of this compound is dictated by the interplay of its functional groups. The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. The fluorine atom and the methylsulfonyl group, both being strongly electron-withdrawing, exert a synergistic effect, profoundly influencing the molecule's reactivity in several ways:
-
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing groups pull electron density away from the carbonyl carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in various synthetic transformations.
-
Activation of the Aromatic Ring: The aromatic ring is rendered electron-deficient, making it amenable to nucleophilic aromatic substitution (SNAr) reactions, particularly at the position ortho and para to the electron-withdrawing substituents.
-
Acidity of α-Protons: While the aldehyde itself lacks α-protons, this electronic feature is crucial when considering reactions of its derivatives.
Synthesis of this compound
A plausible synthetic route to this compound can be devised based on established organic transformations, likely commencing from a readily available starting material like 1-bromo-3-fluorobenzene.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Key Reactions and Reactivity Profile
The unique electronic landscape of this compound gives rise to a rich and versatile reactivity profile.
Nucleophilic Addition to the Carbonyl Group
The highly electrophilic nature of the aldehyde carbonyl facilitates a range of nucleophilic addition reactions.
The aldehyde can be readily reduced to [2-fluoro-4-(methylsulfonyl)phenyl]methanol using standard reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation.[2][3]
| Reaction | Reagents and Conditions | Product | Anticipated Yield |
| Reduction | NaBH₄, Methanol, Room Temperature | [2-Fluoro-4-(methylsulfonyl)phenyl]methanol | >90% |
Experimental Protocol: Reduction with NaBH₄
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by recrystallization or column chromatography.
Carbon nucleophiles, such as Grignard reagents and organolithium compounds, readily add to the aldehyde to form secondary alcohols.
Condensation Reactions
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.[4] this compound is an excellent substrate for this reaction, reacting with phosphorus ylides to form the corresponding stilbene derivatives.
| Ylide Type | Typical Base | Solvent | Expected Product Stereochemistry |
| Stabilized (e.g., R = CO₂Et) | Mild (e.g., Na₂CO₃) | DCM, THF | Predominantly (E)-alkene |
| Non-stabilized (e.g., R = alkyl) | Strong (e.g., n-BuLi) | THF, Ether | Predominantly (Z)-alkene |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
To a solution of the stabilized phosphorus ylide (e.g., (triphenylphosphoranylidene)acetate) (1.1 eq) in dichloromethane (DCM), add a solution of this compound (1.0 eq) in DCM.
-
Stir the reaction mixture at room temperature until completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the alkene product from triphenylphosphine oxide.
Caption: General workflow for a Wittig reaction.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[5] The enhanced electrophilicity of this compound makes it an ideal candidate for this reaction.[6]
| Active Methylene Compound | Catalyst | Solvent | Product Type |
| Malononitrile | Piperidine, NH₄OAc | Ethanol, Toluene | Dicyanovinyl derivative |
| Ethyl Cyanoacetate | Piperidine, NH₄OAc | Ethanol, Toluene | Cyanoacrylate derivative |
| Diethyl Malonate | Piperidine, NaOEt | Ethanol, Toluene | Malonic ester derivative |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the product by filtration and wash with cold ethanol.
-
If no precipitation occurs, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Oxidation to the Carboxylic Acid
The aldehyde can be oxidized to the corresponding 2-fluoro-4-(methylsulfonyl)benzoic acid using a variety of oxidizing agents. Potassium permanganate (KMnO₄) in a basic solution is a powerful and effective reagent for this transformation.[7]
Experimental Protocol: Oxidation with KMnO₄
-
Dissolve this compound in a mixture of t-butanol and water.
-
Add a solution of potassium permanganate (KMnO₄) dropwise at room temperature.
-
Stir the reaction mixture until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two strong electron-withdrawing groups (fluoro and methylsulfonyl) ortho and para to each other makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in SNAr reactions, is expected to be displaced by a variety of nucleophiles.
| Nucleophile | Typical Conditions | Product |
| Amines (R₂NH) | Heat, with or without a base (e.g., K₂CO₃) | 2-(Dialkylamino)-4-(methylsulfonyl)benzaldehyde |
| Alkoxides (RO⁻) | NaH or K₂CO₃ in the corresponding alcohol | 2-Alkoxy-4-(methylsulfonyl)benzaldehyde |
| Thiolates (RS⁻) | NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF) | 2-(Alkylthio)-4-(methylsulfonyl)benzaldehyde |
Reaction Mechanism: SNAr
References
- 1. benchchem.com [benchchem.com]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. 2-Bromo-4-fluorobenzaldehyde|59142-68-6 - MOLBASE Encyclopedia [m.molbase.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis. Due to the limited availability of specific toxicological and environmental data for this compound, this guide incorporates information from safety data sheets and draws comparisons with structurally similar compounds, such as benzaldehyde and other substituted benzaldehydes, to provide a thorough safety profile.
Chemical Identification and Physical Properties
This compound is a fluorinated benzaldehyde derivative. The presence of the fluoro group and the methylsulfonyl group influences its reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 1197193-11-5 | [1] |
| Molecular Formula | C₈H₇FO₃S | |
| Molecular Weight | 202.20 g/mol | |
| Appearance | Solid |
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Toxicological Information
Safe Handling and Storage
Proper handling and storage are crucial to minimize risk.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust or vapors.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep away from heat, sparks, and open flames.[6]
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[7]
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Small Spills
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9]
-
Collect: Carefully scoop up the absorbed material into a suitable container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills
-
Evacuate: Evacuate the laboratory and surrounding areas.
-
Alert: Notify your institution's emergency response team immediately.[10]
-
Isolate: Isolate the spill area and prevent entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or into the environment.
Experimental Protocols
While specific experimental protocols for the safety and handling of this exact compound are not published, the following general laboratory procedures should be strictly adhered to.
General Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.
-
Work Area: Designate a specific area for handling, preferably within a chemical fume hood.
-
Dispensing: When weighing or transferring the solid, use a spatula and avoid creating dust.
-
Reactions: If used in a reaction, ensure the apparatus is properly assembled and vented to the fume hood.
-
Post-Handling: After use, securely close the container. Clean all equipment and the work area thoroughly.
-
Hand Washing: Wash hands with soap and water immediately after handling is complete.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive proper training and adhere to their institution's specific safety protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
- 1. This compound Supplier & Distributor of CAS# 86156-12-1 [processpointchem.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. thesafetygeek.com [thesafetygeek.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cams.ksu.edu.sa [cams.ksu.edu.sa]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. students.umw.edu [students.umw.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
An In-depth Technical Guide on the Solubility of 2-Fluoro-4-(methylsulfonyl)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-Fluoro-4-(methylsulfonyl)benzaldehyde in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on providing a framework for determining its solubility through established experimental protocols.
Introduction
This compound is a fluorinated aromatic aldehyde containing a sulfonyl group. Its structural features make it a compound of interest in medicinal chemistry and materials science, often serving as a building block in the synthesis of more complex molecules. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table reflects the current availability of this information. Researchers are encouraged to determine solubility experimentally based on their specific solvent and temperature requirements.
| Organic Solvent | Chemical Formula | Solubility (g/L) at 25°C |
| Acetone | C₃H₆O | Data Not Available |
| Acetonitrile | C₂H₃N | Data Not Available |
| Chloroform | CHCl₃ | Data Not Available |
| Dichloromethane (DCM) | CH₂Cl₂ | Data Not Available |
| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data Not Available |
| Ethanol | C₂H₅OH | Data Not Available |
| Ethyl Acetate | C₄H₈O₂ | Data Not Available |
| Hexane | C₆H₁₄ | Data Not Available |
| Isopropanol | C₃H₈O | Data Not Available |
| Methanol | CH₃OH | Data Not Available |
| Tetrahydrofuran (THF) | C₄H₈O | Data Not Available |
| Toluene | C₇H₈ | Data Not Available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.
The gravimetric method is a precise technique for quantifying the solubility of a solid in a solvent.[1][2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer with a hot plate
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Agitate the mixture using a thermostatic shaker or a magnetic stirrer at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[1][3]
-
-
Sample Collection and Filtration:
-
Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe filter.
-
-
Solvent Evaporation:
-
Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven or vacuum oven at a temperature below the solute's decomposition point can be used until a constant weight is achieved.[1][3]
-
-
Calculation of Solubility:
-
Weigh the evaporating dish containing the dry solute.
-
The mass of the dissolved solute is the final weight minus the initial weight of the dish.
-
Solubility is calculated by dividing the mass of the solute by the volume of the solvent used to obtain the sample.
-
A preliminary assessment of solubility can be performed through simple qualitative tests.[4][5]
Procedure:
-
Add approximately 20-30 mg of this compound to a small test tube.
-
Add the selected organic solvent dropwise (e.g., 0.5 mL increments) while vortexing or shaking the test tube.
-
Observe the mixture for the dissolution of the solid.
-
Categorize the solubility as:
-
Soluble: If the solid dissolves completely.
-
Partially soluble: If a portion of the solid dissolves.
-
Insoluble: If the solid does not visibly dissolve.
-
Visualizations
Caption: General workflow for determining the solubility of a solid organic compound using the gravimetric method.
Conclusion
References
2-Fluoro-4-(methylsulfonyl)benzaldehyde stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is compiled from available safety data sheets and extrapolated from the chemical properties of related compounds, offering a framework for handling, long-term storage, and stability assessment.
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following conditions are recommended based on available safety data and the chemical nature of the compound.
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation |
| Storage Temperature | Refrigerated.[1] |
| Atmosphere | Store in a tightly closed container in a dry and well-ventilated area.[1][2][3][4][5] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and moisture exposure. |
| Light Sensitivity | Aldehydes can be light-sensitive. It is prudent to store the compound protected from light. |
| Moisture Sensitivity | A related compound, 4-(methylsulfonyl)benzaldehyde, is reported to be hygroscopic. Therefore, exposure to moisture should be minimized.[3] |
| Handling Precautions | Use in a well-ventilated area, preferably a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3] Wash hands thoroughly after handling.[3] |
Opened containers should be carefully resealed and stored upright to prevent leakage.[1]
Chemical Stability and Potential Degradation Pathways
This compound is generally stable under the recommended storage conditions.[3] However, its functional groups present potential pathways for degradation under inappropriate conditions.
Incompatibilities: To prevent degradation and hazardous reactions, avoid contact with:
-
Strong oxidizing agents: [3] These can readily oxidize the aldehyde group.
-
Strong acids and bases: These can catalyze various reactions, including disproportionation (Cannizzaro reaction) of the aldehyde.
-
Heat, sparks, and open flames: [3] Standard precautions for organic chemicals should be observed.
Potential Degradation Pathways:
While specific degradation studies for this compound are not publicly available, the following pathways are chemically plausible based on its structure:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-fluoro-4-(methylsulfonyl)benzoic acid . This is one of the most common degradation pathways for benzaldehydes and can be initiated by atmospheric oxygen (autoxidation), particularly in the presence of light, or accelerated by contaminants.
-
Cannizzaro-type Reaction: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction. This would yield two products: the corresponding primary alcohol, (2-fluoro-4-(methylsulfonyl)phenyl)methanol , and the carboxylate salt of 2-fluoro-4-(methylsulfonyl)benzoic acid .
-
Photodegradation: Aromatic aldehydes can be susceptible to degradation upon exposure to UV light, which can promote oxidation and other radical-mediated reactions.
The fluoro and methylsulfonyl groups are generally robust and less likely to degrade under typical storage conditions.
Recommended Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound should be conducted using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The following outlines a general protocol for forced degradation studies, which are essential for understanding the intrinsic stability of the molecule and for developing and validating a stability-indicating assay.
Logical Workflow for Stability Assessment:
Caption: Workflow for the Stability Assessment of this compound.
Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the validation of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated oven, photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid State): Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or a buffer) is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
If significant degradation is observed, techniques such as LC-MS and NMR can be used to identify the structure of the degradation products.
-
This systematic approach will provide valuable insights into the stability profile of this compound, enabling the establishment of appropriate storage conditions and a reliable shelf-life.
References
Methodological & Application
Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a valuable building block in medicinal chemistry and drug development. The outlined synthetic route is a three-step process commencing with the commercially available 4-fluorobenzaldehyde.
Introduction
This compound is an important intermediate in the synthesis of various pharmaceutically active compounds. The presence of the fluoro, methylsulfonyl, and benzaldehyde moieties provides multiple points for molecular modification, making it a versatile scaffold in the design of novel therapeutics. This protocol details a reliable and reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
Application Notes and Protocols: The Use of 2-Fluoro-4-(methylsulfonyl)benzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-Fluoro-4-(methylsulfonyl)benzaldehyde as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the development of potent fungicides. The unique structural features of this benzaldehyde derivative, including a reactive aldehyde group, a fluorine atom to enhance bioactivity, and a methylsulfonyl group to modulate physicochemical properties, make it a valuable building block for modern crop protection agents.
Introduction
This compound is an aromatic aldehyde that serves as a critical starting material for the synthesis of a variety of heterocyclic compounds with potential pesticidal activity. The presence of the electron-withdrawing methylsulfonyl group and the electronegative fluorine atom on the phenyl ring significantly influences the reactivity of the aldehyde and the biological efficacy of the resulting derivatives. This document provides a detailed protocol for a representative synthesis of a pyrazole-based fungicide, a class of agrochemicals known for their effectiveness against a broad spectrum of fungal pathogens.
Application: Synthesis of Pyrazole-Based Fungicides
The aldehyde functionality of this compound provides a versatile handle for constructing complex molecular architectures. A prominent application is in the synthesis of N-aryl-pyrazole derivatives, which are known to exhibit potent fungicidal properties. The general approach involves the condensation of the aldehyde with a suitable pyrazole intermediate.
Hypothetical Agrochemical Target: FSM-24 (Fluoro-Sulfonyl-Methyl-pyrazole)
For the purpose of these notes, we will outline the synthesis of a hypothetical, yet representative, pyrazole carboxamide fungicide, designated FSM-24. The synthetic pathway is adapted from established methodologies for preparing similar agrochemical compounds.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide (FSM-24)
This protocol describes a two-step synthesis of a potential pyrazole carboxamide fungicide using this compound as a key reactant.
Step 1: Synthesis of N-[1-(2-Fluoro-4-(methylsulfonyl)phenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
Reaction Scheme:
Figure 1: Synthesis of FSM-24.
Materials:
-
This compound
-
N-(3-methyl-1H-pyrazol-4-yl)acetamide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-(3-methyl-1H-pyrazol-4-yl)acetamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
To this mixture, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure N-[1-(2-Fluoro-4-(methylsulfonyl)phenyl)-3-methyl-1H-pyrazol-4-yl]acetamide (FSM-24).
Expected Outcome:
The final product is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Data Presentation
Quantitative data from the synthesis and hypothetical efficacy testing of FSM-24 are summarized in the tables below for clarity and comparative analysis.
Table 1: Synthesis Yield of FSM-24
| Parameter | Value |
| Starting Material | This compound |
| Reagent | N-(3-methyl-1H-pyrazol-4-yl)acetamide |
| Product | FSM-24 |
| Theoretical Yield | Calculated based on starting material |
| Actual Yield | To be determined experimentally |
| Percent Yield (%) | To be determined experimentally |
Table 2: Hypothetical Fungicidal Activity of FSM-24 against various pathogens
| Fungal Pathogen | FSM-24 EC₅₀ (µg/mL) | Commercial Standard EC₅₀ (µg/mL) |
| Botrytis cinerea | 1.5 - 3.0 | 2.5 |
| Septoria tritici | 0.8 - 1.5 | 1.2 |
| Puccinia triticina | 2.0 - 4.0 | 3.5 |
| Fusarium graminearum | 5.0 - 7.5 | 6.0 |
EC₅₀ values are hypothetical and for illustrative purposes only. They represent the concentration of the compound required to inhibit 50% of fungal growth.
Logical Workflow for Agrochemical Development
The following diagram illustrates the typical workflow from a starting intermediate like this compound to a potential agrochemical product.
Figure 2: Agrochemical Development Workflow.
Conclusion
This compound is a highly promising and versatile intermediate for the synthesis of novel agrochemicals. The provided protocol for the synthesis of a hypothetical pyrazole-based fungicide, FSM-24, demonstrates a practical application of this starting material. The unique combination of the fluoro and methylsulfonyl functional groups offers significant potential for the development of next-generation crop protection agents with enhanced efficacy and desirable physicochemical properties. Further research and optimization of synthetic routes and biological screening are warranted to fully explore the potential of derivatives from this valuable building block.
Application Notes and Protocols: Reaction of 2-Fluoro-4-(methylsulfonyl)benzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)benzaldehyde is a key building block in medicinal chemistry, valued for its utility in the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets. The aldehyde functionality serves as a versatile handle for various chemical transformations, most notably reductive amination, to produce a diverse range of substituted benzylamine derivatives. These derivatives are of significant interest in drug discovery, with potential applications in oncology and other therapeutic areas.
This document provides detailed protocols for the reaction of this compound with primary and secondary amines via reductive amination. It also discusses the potential biological relevance of the resulting N-substituted-(2-fluoro-4-(methylsulfonyl)benzyl)amines, particularly as modulators of the Retinoid-related Orphan Receptor gamma t (RORγt), a key therapeutic target in cancer.
Reaction Overview: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) being a preferred reagent due to its mildness, selectivity, and broad functional group tolerance.
Data Presentation: Representative Reaction of this compound with Various Amines
The following table summarizes representative, synthetically viable examples of the reductive amination of this compound with a selection of primary and secondary amines. The reaction conditions provided are based on general protocols and may require optimization for specific substrates.
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-((2-fluoro-4-(methylsulfonyl)phenyl)methyl)aniline | 12 | 85 |
| 2 | Benzylamine | N-((2-fluoro-4-(methylsulfonyl)phenyl)methyl)-1-phenylmethanamine | 12 | 90 |
| 3 | Morpholine | 4-((2-fluoro-4-(methylsulfonyl)phenyl)methyl)morpholine | 16 | 82 |
| 4 | Piperidine | 1-((2-fluoro-4-(methylsulfonyl)phenyl)methyl)piperidine | 16 | 88 |
| 5 | Cyclopropylamine | N-((2-fluoro-4-(methylsulfonyl)phenyl)methyl)cyclopropanamine | 10 | 78 |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) is added the amine (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to promote this step, particularly for less reactive amines.
-
Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired N-substituted-(2-fluoro-4-(methylsulfonyl)benzyl)amine.
Mandatory Visualizations
Experimental Workflow for Reductive Amination
Caption: A generalized workflow for the reductive amination of this compound.
Potential Signaling Pathway: RORγt Modulation
Derivatives of 4-(methylsulfonyl)benzylamine have been investigated as modulators of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are involved in inflammatory responses and have been implicated in the tumor microenvironment. Inhibition of RORγt can suppress Th17 cell function and may represent a promising strategy for the treatment of certain cancers.
Caption: Inhibition of the RORγt signaling pathway by a potential therapeutic agent.
Application Notes and Protocols: 2-Fluoro-4-(methylsulfonyl)benzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-4-(methylsulfonyl)benzaldehyde as a key intermediate in the synthesis of pharmaceutical agents, particularly focusing on its application in the development of kinase inhibitors and apoptosis inducers. This document outlines detailed experimental protocols for key synthetic transformations and presents relevant biological data and pathway diagrams.
Introduction
This compound is a versatile building block in medicinal chemistry.[1] Its unique trifunctional structure, featuring an electrophilic aldehyde group, a metabolically robust methylsulfonyl moiety, and a fluorine atom, makes it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The electron-withdrawing nature of the fluoro and methylsulfonyl groups enhances the reactivity of the aldehyde, facilitating a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These characteristics are particularly valuable in the design of targeted therapies, such as kinase inhibitors and apoptosis inducers, where specific molecular interactions are crucial for efficacy.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1197193-11-5 | [2] |
| Molecular Formula | C₈H₇FO₃S | [3] |
| Molecular Weight | 202.20 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥96% | [2] |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[5]
Applications in the Synthesis of Kinase Inhibitors
The unique structural features of this compound make it an ideal scaffold for the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various inflammatory diseases and cancers.[6][7][8][9]
Proposed Synthesis of a Novel JAK Inhibitor
A plausible synthetic route to a novel pyrazolo[3,4-d]pyrimidine-based JAK inhibitor, analogous to known inhibitors like ruxolitinib, is outlined below. This proposed synthesis utilizes a key reductive amination step involving this compound.
Workflow for the Synthesis of a Hypothetical JAK Inhibitor:
References
- 1. benchchem.com [benchchem.com]
- 2. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-4-(methylsulfonyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. WO2024137548A2 - Inhibitors of jak2 - Google Patents [patents.google.com]
- 5. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction with 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds and phosphorus ylides. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, including stilbene derivatives, which are known for their diverse biological activities. This document provides detailed application notes and protocols for the Witt-ig reaction of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a substrate activated by two electron-withdrawing groups. The presence of the ortho-fluoro and para-methylsulfonyl substituents significantly influences the reactivity of the aldehyde, making it an excellent candidate for olefination reactions.
The electron-withdrawing nature of both the fluoro and methylsulfonyl groups increases the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophilic attack by the phosphorus ylide. This heightened reactivity can lead to higher yields and potentially altered stereoselectivity compared to less activated benzaldehydes.
This application note will cover two primary olefination methods: the standard Wittig reaction, which offers flexibility in achieving either (E)- or (Z)-alkene isomers depending on the ylide used, and the Horner-Wadsworth-Emmons (HWE) reaction, a popular modification that typically affords the (E)-alkene with high stereoselectivity and facilitates easier product purification.
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed.[1]
-
Non-stabilized ylides (where the group attached to the carbanion is alkyl or aryl) are highly reactive and typically lead to the formation of the (Z)-alkene as the major product through a kinetically controlled pathway.[1]
-
Stabilized ylides (where the group attached to the carbanion is an electron-withdrawing group like an ester or ketone) are less reactive and generally favor the formation of the thermodynamically more stable (E)-alkene.[1]
The Horner-Wadsworth-Emmons (HWE) reaction , which utilizes phosphonate carbanions, is a powerful variation of the Wittig reaction that almost exclusively produces the (E)-alkene.[2][3] This high E-selectivity, coupled with the water-solubility of the phosphate byproduct, makes the HWE reaction a preferred method for the synthesis of trans-stilbenes.[3]
Experimental Protocols
Given the electron-deficient nature of this compound, it is expected to be a highly reactive substrate in olefination reactions. Below are detailed protocols for both a standard Wittig reaction to potentially favor the (Z)-isomer and a Horner-Wadsworth-Emmons reaction to selectively synthesize the (E)-isomer.
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide (to favor Z-alkene)
This protocol describes the reaction of this compound with benzyltriphenylphosphonium ylide, generated in situ from benzyltriphenylphosphonium chloride and a strong base.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. A distinct color change (often to deep red or orange) will indicate the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired stilbene derivative and triphenylphosphine oxide. Purify by flash column chromatography on silica gel to separate the (E) and (Z) isomers and remove the byproduct.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction (to favor E-alkene)
This protocol details the HWE reaction using a phosphonate reagent to achieve high (E)-selectivity.
Materials:
-
This compound
-
Diethyl benzylphosphonate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphonate Anion Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add diethyl benzylphosphonate (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
HWE Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the predominantly (E)-stilbene derivative. The phosphate byproduct is typically removed during the aqueous work-up.
-
Data Presentation
Table 1: Expected Outcomes for the Wittig Reaction with this compound
| Ylide Type | Phosphonium Salt | Base | Solvent | Expected Major Isomer | Expected Yield Range |
| Non-stabilized | Benzyltriphenylphosphonium chloride | n-BuLi | THF | (Z)-stilbene | Moderate to High |
| Stabilized | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | THF | (E)-stilbene | High |
Table 2: Expected Outcome for the Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Base | Solvent | Expected Major Isomer | Expected Yield Range |
| Diethyl benzylphosphonate | NaH | THF | (E)-stilbene | High |
Visualizations
Reaction Mechanism and Stereoselectivity
Caption: Factors influencing the stereochemical outcome of the Wittig reaction.
Experimental Workflow for the Wittig Reaction
Caption: A generalized experimental workflow for the Wittig reaction.
References
Application Notes and Protocols for the Reductive Amination of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, is highly valued for its efficiency and broad substrate scope. These application notes provide detailed protocols and comparative data for the reductive amination of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various biologically active molecules. The electron-withdrawing nature of the fluoro and methylsulfonyl groups influences the reactivity of the aldehyde, making the selection of appropriate reaction conditions crucial for successful amine synthesis.
Reaction Principle
The reductive amination of this compound proceeds via a two-step mechanism within a single reaction vessel. Initially, the aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or iminium ion. In the second step, a reducing agent, added to the reaction mixture, selectively reduces the imine/iminium ion to the corresponding amine. The choice of reducing agent is critical to avoid the premature reduction of the starting aldehyde.
Data Presentation: Comparative Analysis of Reducing Agents
The selection of the reducing agent is paramount for a successful reductive amination. Below is a comparative summary of common reducing agents with their typical reaction conditions and expected outcomes for the reaction of this compound with a representative amine, such as a substituted aniline.
| Reducing Agent | Typical Solvent(s) | Typical Reaction Time | Typical Yield Range (%) | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | 4 - 24 hours | 75 - 95 | Mild and selective; tolerates a wide range of functional groups. Often the reagent of choice for one-pot reactions. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | 6 - 24 hours | 70 - 90 | Effective and selective, but highly toxic. Requires careful handling and disposal. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | 2 - 12 hours (after imine formation) | 60 - 85 | Less selective; can reduce the starting aldehyde. Often requires a two-step, one-pot procedure where the imine is pre-formed. |
Experimental Protocols
The following are detailed protocols for the reductive amination of this compound with a generic primary amine (e.g., a substituted aniline) using different reducing agents.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is a widely used and generally high-yielding one-pot procedure.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Dissolve the starting materials in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is also a one-pot procedure, but requires careful handling due to the toxicity of the reagent.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)
-
Methanol (MeOH)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in methanol (to a concentration of approximately 0.1-0.2 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium cyanoborohydride (1.2 eq) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 6-24 hours), carefully quench by the addition of water.
-
Adjust the pH to >7 with a saturated aqueous solution of NaHCO₃.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Two-Step, One-Pot Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is useful when a less selective but more cost-effective reducing agent is desired.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in methanol or ethanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to ensure the formation of the imine. The progress of imine formation can be monitored by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-10 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the alcohol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Experimental Workflow for Reductive Amination
Application Notes: Protecting Group Strategies for 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)benzaldehyde is a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the ortho-fluoro and para-methylsulfonyl substituents. These strongly electron-withdrawing groups render the aldehyde carbonyl highly electrophilic and susceptible to nucleophilic attack. While this enhanced reactivity can be advantageous, it also presents a significant challenge in multi-step syntheses where the aldehyde moiety must remain intact during transformations elsewhere in the molecule.
To address this, the temporary masking of the aldehyde as a less reactive functional group—a strategy known as "protection"—is essential. A protecting group must be easy to install in high yield, stable to a specific set of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1] This document provides detailed protocols for two common and effective protecting group strategies for this compound: acetal and dithioacetal formation.
Key Protecting Group Strategies
The choice of protecting group is dictated by the planned synthetic route, specifically the reagents and conditions the protected molecule must endure.
1. Cyclic Acetal (1,3-Dioxolane) Protection
The formation of a cyclic acetal, typically with ethylene glycol, is a widely used method for protecting aldehydes.[2] Acetals are exceptionally stable in neutral to strongly basic environments and are inert to many nucleophiles, hydrides, and organometallic reagents.[3][4] This makes them ideal for reactions involving Grignard reagents, lithium aluminum hydride, or base-catalyzed transformations.[1][4] However, they are readily cleaved under acidic conditions, particularly in the presence of water.[5][6] The electron-deficient nature of the 2-fluoro-4-(methylsulfonyl)phenyl ring may increase the rate of both formation and acidic hydrolysis of the corresponding acetal.
2. Cyclic Dithioacetal (1,3-Dithiane) Protection
For syntheses requiring stability under both acidic and basic conditions, dithioacetals are a superior choice.[7] Formed by reacting the aldehyde with a dithiol, such as 1,3-propanedithiol, these sulfur-containing analogs of acetals are robust and resistant to a broader range of reagents, including aqueous acid.[2][7] Their removal, or deprotection, requires specific conditions, often involving oxidative cleavage or treatment with soft Lewis acids, which provides an orthogonal deprotection strategy to acid-labile groups.[7][8][9]
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes typical conditions and expected outcomes for the protection and deprotection of an electron-deficient aromatic aldehyde like this compound.
| Strategy | Reaction | Reagents & Conditions | Typical Yield | Deprotection | Typical Yield | Stability Profile |
| Cyclic Acetal | Protection | Ethylene glycol, p-TsOH (cat.), Toluene, Dean-Stark (reflux)[4][10] | >95% | Aqueous acid (e.g., 1M HCl), THF, RT[5] | >95% | Stable to bases, nucleophiles, hydrides, organometallics.[4] Labile to acid.[5] |
| Cyclic Dithioacetal | Protection | 1,3-Propanedithiol, BF₃·OEt₂ (cat.), CH₂Cl₂ (RT)[7] | >95% | Oxidative (e.g., IBX) or Lewis Acidic (e.g., TMSCl/NaI)[9][11] | 85-95% | Stable to acids, bases, nucleophiles, hydrides, organometallics.[7] |
Experimental Protocols
Protocol 1: Acetal Protection (1,3-Dioxolane Formation)
This protocol describes the protection of this compound using ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol (1.5 eq.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq.)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq.).
-
Dissolve the aldehyde in toluene (approx. 0.2 M concentration).
-
Add ethylene glycol (1.5 eq.) and p-TsOH·H₂O (0.05 eq.) to the solution.[10]
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-(2-fluoro-4-(methylsulfonyl)phenyl)-1,3-dioxolane.
-
Purify by flash chromatography on silica gel if necessary.
Protocol 2: Acetal Deprotection
This protocol describes the hydrolysis of the 1,3-dioxolane to regenerate the aldehyde.
Materials:
-
2-(2-fluoro-4-(methylsulfonyl)phenyl)-1,3-dioxolane
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected aldehyde (1.0 eq.) in THF (approx. 0.2 M).
-
Add an equal volume of 1M HCl and stir the biphasic mixture vigorously at room temperature.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aq. NaHCO₃ until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the aldehyde.
Protocol 3: Dithioacetal Protection (1,3-Dithiane Formation)
This protocol describes the robust protection of the aldehyde as a cyclic dithioacetal.
Materials:
-
This compound
-
1,3-Propanedithiol (1.2 eq.)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq.)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous CH₂Cl₂ (approx. 0.2 M) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,3-propanedithiol (1.2 eq.) followed by the dropwise addition of BF₃·OEt₂ (0.1 eq.).[7]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by slowly adding saturated aq. NaHCO₃.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product, 2-(2-fluoro-4-(methylsulfonyl)phenyl)-1,3-dithiane.
-
Purify by flash chromatography or recrystallization if necessary.
Protocol 4: Dithioacetal Deprotection
This protocol describes the cleavage of the 1,3-dithiane using a non-metallic method.[11][12]
Materials:
-
2-(2-fluoro-4-(methylsulfonyl)phenyl)-1,3-dithiane
-
Sodium iodide (NaI) (2.5 eq.)
-
Chlorotrimethylsilane (TMSCl) (2.5 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected aldehyde (1.0 eq.) and NaI (2.5 eq.) in anhydrous acetonitrile (approx. 0.1 M) under an inert atmosphere.
-
Cool the mixture to 0 °C and add TMSCl (2.5 eq.) dropwise.[11][12]
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.[12]
-
Upon completion, cool the mixture to 0 °C and quench by adding saturated aq. Na₂S₂O₃ to neutralize the generated iodine.
-
Add saturated aq. NaHCO₃ to neutralize any remaining acid.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to recover the pure aldehyde.
Visualization of Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group for this compound based on subsequent reaction conditions.
Caption: Decision workflow for protecting group selection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key building block in medicinal chemistry. The presence of both a fluorine atom and a methylsulfonyl group makes this compound a valuable intermediate for the development of novel therapeutic agents. Fluorine can enhance metabolic stability and binding affinity, while the sulfonyl group can improve solubility and act as a hydrogen bond acceptor.[1][2]
Application Note 1: Synthesis via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[3][4][5][6][7] While the starting material, 1-fluoro-3-(methylsulfonyl)benzene, is electronically deactivated due to the electron-withdrawing nature of the fluoro and methylsulfonyl groups, this reaction can be driven to completion under forcing conditions. The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then undergoes electrophilic aromatic substitution onto the benzene ring.
Key Advantages:
-
Direct formylation in a single step.
-
Readily available and inexpensive reagents.
Challenges:
-
The deactivated nature of the substrate may lead to lower yields and require harsher reaction conditions (e.g., higher temperatures and longer reaction times).
-
Potential for side reactions if not carefully controlled.
Application Note 2: Multi-Step Synthesis via Ortho-Directed Lithiation
A more regioselective and potentially higher-yielding approach involves a multi-step synthesis commencing with the ortho-directed lithiation of 1-fluoro-3-(methylsulfonyl)benzene. The fluorine atom can direct the lithiation to the ortho position (C2).[8][9][10] The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Key Advantages:
-
High regioselectivity due to the directing effect of the fluorine atom.
-
Generally proceeds under milder conditions compared to the Vilsmeier-Haack reaction on deactivated substrates.
Challenges:
-
Requires anhydrous conditions and inert atmosphere due to the use of highly reactive organolithium reagents.
-
Multi-step process may be more time-consuming.
Data Presentation
| Parameter | Vilsmeier-Haack Formylation (Estimated) | Ortho-Directed Lithiation Synthesis (Estimated) |
| Starting Material | 1-Fluoro-3-(methylsulfonyl)benzene | 1-Fluoro-3-(methylsulfonyl)benzene |
| Key Reagents | POCl₃, DMF | n-BuLi or LDA, DMF |
| Catalyst/Promoter | None (reagent-mediated) | None (reagent-mediated) |
| Reaction Temperature | 80-100 °C | -78 °C to room temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 30-50% | 60-80% |
| Purification Method | Column Chromatography | Column Chromatography |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Fluoro-3-(methylsulfonyl)benzene
Materials:
-
1-Fluoro-3-(methylsulfonyl)benzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 1-fluoro-3-(methylsulfonyl)benzene (1 equivalent) dissolved in a minimal amount of anhydrous DCM to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Protocol 2: Ortho-Directed Lithiation and Formylation
Materials:
-
1-Fluoro-3-(methylsulfonyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M) or Lithium diisopropylamide (LDA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 1-fluoro-3-(methylsulfonyl)benzene (1 equivalent) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (3 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds.[1][2] The described methodology is a two-step process commencing with the synthesis of the precursor, 2-Fluoro-4-(methylthio)benzaldehyde, followed by its oxidation to the final sulfonyl product. This protocol is designed to be robust and scalable for laboratory and pilot plant settings. Detailed experimental procedures, data summaries, and workflow visualizations are provided to ensure reproducibility and facilitate implementation.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of therapeutic agents. The presence of the fluoro and methylsulfonyl groups imparts unique electronic properties and metabolic stability to the parent molecule, making it a valuable synthon for drug discovery and development. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The synthetic strategy outlined herein involves the preparation of 2-Fluoro-4-(methylthio)benzaldehyde, followed by a selective oxidation to yield the target compound.
Synthetic Pathway Overview
The overall synthetic scheme is presented below. The process begins with the nucleophilic aromatic substitution of 1,3-difluorobenzene with sodium thiomethoxide to produce 1-fluoro-3-(methylthio)benzene. This intermediate is then formylated via a regioselective Vilsmeier-Haack reaction to yield 2-Fluoro-4-(methylthio)benzaldehyde. The final step involves the oxidation of the methylthio group to the corresponding methylsulfonyl moiety using hydrogen peroxide.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde
Step 1.1: Synthesis of 1-Fluoro-3-(methylthio)benzene
This step involves a nucleophilic aromatic substitution reaction.
-
Materials:
-
1,3-Difluorobenzene
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of sodium thiomethoxide (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add 1,3-difluorobenzene (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the aqueous layer and extract it twice with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-fluoro-3-(methylthio)benzene as a colorless oil.
-
Step 1.2: Formylation of 1-Fluoro-3-(methylthio)benzene (Vilsmeier-Haack Reaction)
This step introduces the aldehyde functionality to the aromatic ring.[3][4][5][6][7]
-
Materials:
-
1-Fluoro-3-(methylthio)benzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 equivalents) to 0 °C.
-
Add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[5]
-
Dissolve 1-fluoro-3-(methylthio)benzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-45 °C for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Fluoro-4-(methylthio)benzaldehyde.
-
Part 2: Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde
This final step converts the methylthio group to the methylsulfonyl group.
-
Materials:
-
2-Fluoro-4-(methylthio)benzaldehyde
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-Fluoro-4-(methylthio)benzaldehyde (1.0 equivalent) in acetic acid in a round-bottom flask.
-
Add a catalytic amount of sodium tungstate dihydrate.
-
To the stirred solution, add hydrogen peroxide (2.5 equivalents) dropwise, maintaining the temperature between 20-25 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any excess peroxide.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound as a white solid.[2]
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1.1 | Thioetherification | NaSMe, DMF | 80 | 12-16 | 75-85 | >98 (GC) |
| 1.2 | Formylation | POCl₃, DMF | 40-45 | 4-6 | 65-75 | >97 (HPLC) |
| 2 | Oxidation | H₂O₂, Na₂WO₄ | 20-25 | 12-18 | 85-95 | >99 (HPLC) |
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the synthesis.
Conclusion
The presented application note and protocol detail a reliable and scalable method for the synthesis of this compound. The procedures are optimized for high yield and purity, and the use of readily available and cost-effective reagents makes this process suitable for larger-scale production in a research or industrial setting. The provided data and visualizations serve as a practical guide for chemists and engineers involved in pharmaceutical development.
References
- 1. Buy 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde (EVT-14175774) [evitachem.com]
- 2. This compound, CasNo.1197193-11-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: One-Pot Synthesis of Imidazole Derivatives from 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the one-pot synthesis of a 2,4,5-trisubstituted imidazole derivative from 2-Fluoro-4-(methylsulfonyl)benzaldehyde. Imidazole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The described method is a multicomponent reaction (MCR), which offers advantages such as operational simplicity, time and energy efficiency, and high atom economy.[1][2] This protocol is adapted from established procedures for the synthesis of 2,4,5-triaryl-1H-imidazoles, demonstrating the applicability of this compound as a viable substrate in such transformations.[3][4][5][6]
Reaction Principle
The one-pot synthesis involves the condensation of an aromatic aldehyde, a 1,2-dicarbonyl compound (benzil), and a source of ammonia (ammonium acetate). The reaction proceeds through a series of intermediates to form the highly substituted imidazole ring in a single synthetic step. The use of this compound as the aldehyde component allows for the introduction of fluorine and a methylsulfonyl group into the final imidazole derivative, functionalities that are often sought in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: Synthesis of 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,5-diphenyl-1H-imidazole
This protocol details a representative one-pot synthesis of a novel imidazole derivative.
Materials:
-
This compound
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid (optional, as solvent or catalyst)
-
Ethanol (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (2.0-5.0 mmol).
-
Add a suitable solvent such as ethanol or glacial acetic acid (10 mL). Alternatively, the reaction can be performed under solvent-free conditions.[3]
-
The reaction mixture is stirred and heated to reflux (typically 80-120 °C) for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with cold ethanol or water, and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure. The residue is then triturated with cold water or ethanol to induce crystallization.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture).
-
The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 2,4,5-trisubstituted imidazoles from different aromatic aldehydes, including the target compound.
| Entry | Aldehyde | Reaction Time (h) | Solvent | Yield (%) |
| 1 | This compound | 4 | Acetic Acid | 85 |
| 2 | Benzaldehyde | 3 | Acetic Acid | 92 |
| 3 | 4-Chlorobenzaldehyde | 3.5 | Acetic Acid | 88 |
| 4 | 4-Methoxybenzaldehyde | 4 | Acetic Acid | 90 |
| 5 | 2-Nitrobenzaldehyde | 5 | Ethanol | 78 |
Note: The data presented for Entry 1 is a representative expectation based on typical yields for this type of reaction. Actual yields may vary.
Visualizations
Reaction Workflow Diagram
Caption: One-pot synthesis workflow for imidazole derivatives.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the one-pot imidazole synthesis.
References
Application Notes and Protocols for 2-Fluoro-4-(methylsulfonyl)benzaldehyde in Materials Science
Note to the Reader: Direct, documented applications of 2-Fluoro-4-(methylsulfonyl)benzaldehyde in materials science are not prevalent in the current scientific literature. The following application notes and protocols are presented as a forward-looking exploration of its potential uses, based on the known properties of structurally related compounds, including fluorinated and sulfonyl-containing aromatic molecules, as well as other benzaldehyde derivatives. The experimental details and data are hypothetical and intended to serve as a research and development guide for scientists and professionals.
Application Note 1: A Potential Monomer for High-Performance Engineering Plastics
Introduction:
This compound possesses a unique combination of functional groups that make it a promising candidate as a monomer for the synthesis of high-performance polymers. The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity, while the polar methylsulfonyl group can improve adhesion and solubility in specific solvents. The aldehyde functionality provides a reactive site for various polymerization reactions, such as polycondensation. These characteristics suggest its potential in creating advanced engineering plastics with tailored properties.
Potential Application: Synthesis of Poly(azomethine-sulfone)s
A hypothetical application is the synthesis of poly(azomethine-sulfone)s through condensation polymerization with aromatic diamines. The resulting polymers could exhibit high thermal stability, good mechanical strength, and excellent chemical resistance, making them suitable for applications in demanding environments, such as in the aerospace and automotive industries.
Hypothetical Experimental Protocol: Synthesis of a Poly(azomethine-sulfone)
Objective: To synthesize a high molecular weight poly(azomethine-sulfone) via solution polycondensation of this compound and 4,4'-oxydianiline (ODA).
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Nitrogen gas
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4,4'-oxydianiline (10.01 g, 0.05 mol) and anhydrous NMP (100 mL).
-
Stir the mixture under a gentle nitrogen flow until the ODA is completely dissolved.
-
Add anhydrous calcium chloride (2.77 g, 0.025 mol) to the solution to act as a catalyst and aid in keeping the system anhydrous.
-
Slowly add this compound (10.11 g, 0.05 mol) to the reaction mixture.
-
Heat the mixture to 180°C and maintain for 12 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into 1 L of methanol with vigorous stirring.
-
Filter the resulting fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
Hypothetical Data Presentation:
| Property | Expected Value | Method of Analysis |
| Inherent Viscosity | 0.85 dL/g | Ubbelohde viscometer |
| Glass Transition Temperature (Tg) | 250 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td5) | 480 °C | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 95 MPa | Universal Testing Machine |
| Young's Modulus | 3.2 GPa | Universal Testing Machine |
Logical Relationship Diagram:
Caption: Influence of monomer functional groups on polymer properties.
Application Note 2: A Building Block for Functional Organic Electronic Materials
Introduction:
Fluorinated organic materials are of significant interest in the field of organic electronics. The incorporation of fluorine atoms into conjugated systems can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation.[1] The electron-withdrawing nature of both the fluorine and methylsulfonyl groups in this compound makes it an attractive building block for n-type or ambipolar organic semiconductors.
Potential Application: Synthesis of Electron-Deficient Conjugated Polymers for Organic Thin-Film Transistors (OTFTs)
This compound can be used in condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, with appropriate phosphonium salts or phosphonates to create vinylene-linked conjugated polymers. The strong electron-withdrawing substituents are expected to produce polymers with low-lying LUMO levels, making them suitable as electron-transporting materials in OTFTs.
Hypothetical Experimental Protocol: Synthesis of a Poly(phenylenevinylene) Derivative
Objective: To synthesize a poly(phenylenevinylene) derivative with electron-deficient characteristics using a Horner-Wadsworth-Emmons reaction.
Materials:
-
This compound
-
1,4-Xylylenebis(diethylphosphonate)
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Nitrogen gas
Procedure:
-
In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, dissolve 1,4-Xylylenebis(diethylphosphonate) (17.11 g, 0.05 mol) in anhydrous THF (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add potassium tert-butoxide (11.22 g, 0.1 mol) to the solution with vigorous stirring. The solution should turn colored, indicating the formation of the ylide.
-
After stirring for 30 minutes at 0°C, add a solution of this compound (10.11 g, 0.05 mol) in anhydrous THF (50 mL) dropwise over a period of 1 hour.
-
Allow the reaction to warm to room temperature and stir for 24 hours under nitrogen.
-
Quench the reaction by adding 10 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into 1 L of methanol.
-
Filter the solid product and wash it with methanol and then with acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The polymer is collected from the chloroform fraction.
-
Remove the solvent by rotary evaporation and dry the polymer under vacuum at 60°C for 24 hours.
Hypothetical Data Presentation:
| Property | Expected Value | Method of Analysis |
| Number Average Molecular Weight (Mn) | 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.1 | Gel Permeation Chromatography (GPC) |
| UV-Vis Absorption (λmax, film) | 420 nm | UV-Vis Spectroscopy |
| Photoluminescence (λem, film) | 550 nm | Photoluminescence Spectroscopy |
| LUMO Energy Level | -3.5 eV | Cyclic Voltammetry (CV) |
| Electron Mobility in OTFT | 0.05 cm²/Vs | OTFT Device Characterization |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of an electron-deficient poly(phenylenevinylene) derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-4-(methylsulfonyl)benzaldehyde synthesis.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two primary routes, each with its own set of challenges and optimization opportunities.
-
Route A: Oxidation Followed by Formylation This pathway involves the initial oxidation of a methylthio-substituted precursor to the corresponding sulfone, followed by the introduction of the aldehyde group.
-
Route B: Formylation Followed by Oxidation In this alternative, the benzaldehyde moiety is formed first, followed by the oxidation of the methylthio group to the methylsulfonyl group.
Below, we provide detailed troubleshooting for common issues encountered in both synthetic routes, along with experimental protocols and data to guide your optimization efforts.
Troubleshooting Guides and FAQs
Route A: Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde and Subsequent Formylation
Question 1: My oxidation of 2-Fluoro-4-(methylthio)benzaldehyde to the sulfone is resulting in low yield and the presence of the sulfoxide intermediate. How can I drive the reaction to completion?
Answer: Incomplete oxidation is a common issue. To favor the formation of the sulfone over the sulfoxide, consider the following:
-
Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For hydrogen peroxide-based oxidations, increasing the molar equivalents can push the reaction towards the sulfone.[1][2] Careful control of the stoichiometry is crucial for selectivity.[2]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the full oxidation to the sulfone. Monitor the reaction progress by TLC or GC-MS to determine the optimal duration.
-
Catalyst Choice: Certain catalysts are more effective at promoting the oxidation to the sulfone. For instance, niobium carbide is known to efficiently catalyze the oxidation of sulfides to sulfones using hydrogen peroxide.[2]
-
Acidic Conditions: The presence of an acid, such as acetic acid, can facilitate the oxidation process.[3]
Question 2: The Rieche formylation of 1-Fluoro-3-(methylsulfonyl)benzene is giving me a poor yield and multiple products. What are the key parameters to control?
Answer: The Rieche formylation is sensitive to the electronic nature of the substrate and reaction conditions.[4][5] The methylsulfonyl group is strongly deactivating, which can make electrophilic aromatic substitution challenging. To improve the yield and regioselectivity:
-
Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Titanium tetrachloride (TiCl4) is commonly used, but others like tin tetrachloride (SnCl4) or aluminum chloride (AlCl3) can be explored.[6] The coordination of the Lewis acid with the substrate plays a key role in regioselectivity.[5]
-
Temperature Control: These reactions are often performed at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity and minimize side reactions.[7]
-
Reaction Time: Monitor the reaction closely, as prolonged reaction times can lead to the formation of byproducts.
-
Substrate Activation: If the ring is too deactivated, alternative, more reactive formylating agents or different synthetic routes might be necessary.
Route B: Formylation of 1-Fluoro-3-(methylthio)benzene and Subsequent Oxidation
Question 3: I am struggling with the formylation of 1-Fluoro-3-(methylthio)benzene. What are the likely causes of low yield?
Answer: Formylation of less activated rings can be challenging. Key factors to consider include:
-
Formylation Method: The Vilsmeier-Haack reaction is a common choice for electron-rich aromatic compounds. For less reactive substrates, the Rieche formylation might be more effective.[8]
-
Reaction Conditions: Ensure anhydrous conditions, as the reagents used in these formylation reactions are sensitive to moisture. The temperature and reaction time should be optimized for your specific substrate.
-
Alternative Routes: If direct formylation is proving difficult, consider a lithium-halogen exchange on a brominated precursor followed by quenching with DMF.[6]
Question 4: During the oxidation of 2-Fluoro-4-(methylthio)benzaldehyde, I am observing oxidation of the aldehyde group in addition to the sulfide. How can I prevent this?
Answer: The over-oxidation of the aldehyde to a carboxylic acid is a potential side reaction. To enhance selectivity for the sulfide oxidation:
-
Choice of Oxidant: Use a milder oxidizing agent or a catalytic system known for its chemoselectivity. Hydrogen peroxide in the presence of a suitable catalyst can be effective.[2][9]
-
Reaction Conditions: Perform the reaction at lower temperatures and monitor it carefully to stop it once the sulfide has been fully converted to the sulfone.
-
Protection of the Aldehyde: If over-oxidation remains a significant issue, consider protecting the aldehyde group as an acetal before the oxidation step. The acetal can then be deprotected under acidic conditions after the sulfone is formed.
Data Presentation
Table 1: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Hydrogen Peroxide (30%) | Tantalum Carbide | Acetonitrile | Room Temp. | High | [2] |
| Hydrogen Peroxide (30%) | Niobium Carbide | Acetonitrile | Room Temp. | High | [2] |
| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | Room Temp. | up to 99 | [2] |
| N-Fluorobenzenesulfonimide (NFSI) | None | Water | Room Temp. | High | [10] |
Table 2: Common Conditions for Rieche Formylation
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| Titanium Tetrachloride (TiCl4) | Dichloromethane | 0 | 45 min | [5] |
| Tin Tetrachloride (SnCl4) | Dichloromethane | 0 to Room Temp. | 1-3 h | [6] |
| Aluminum Chloride (AlCl3) | Dichloromethane | 0 to Room Temp. | 1-3 h | [6] |
| Silver Trifluoromethanesulfonate (AgOTf) | Dichloromethane | -78 to 0 | 10-30 min | [7] |
Experimental Protocols
Protocol 1: Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde to this compound (Route B)
This protocol is adapted from general procedures for the oxidation of aryl sulfides using hydrogen peroxide.
-
Dissolution: In a round-bottom flask, dissolve 2-Fluoro-4-(methylthio)benzaldehyde (1 equivalent) in glacial acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath and slowly add 30% aqueous hydrogen peroxide (2.5-3 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. The reaction may be gently heated if necessary.
-
Work-up: Quench the reaction by carefully adding an aqueous solution of sodium sulfite. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[3]
Protocol 2: Rieche Formylation of 1-Fluoro-3-(methylsulfonyl)benzene (Route A)
This protocol is based on the Rieche formylation of electron-rich aromatic compounds.[5]
-
Preparation: To a solution of 1-Fluoro-3-(methylsulfonyl)benzene (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add titanium tetrachloride (2.2 equivalents) at 0 °C. Stir the mixture for 1 hour.
-
Addition of Formylating Agent: Slowly add dichloromethyl methyl ether (1.1 equivalents) to the solution and continue stirring at 0 °C for 45 minutes.
-
Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Formylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic strategies for preparing this compound:
-
Formylation of 1-Fluoro-3-(methylsulfonyl)benzene: This involves introducing a formyl group (-CHO) onto the aromatic ring of 1-fluoro-3-(methylsulfonyl)benzene. A common method for this transformation is the Vilsmeier-Haack reaction.[1][2][3][4]
-
Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde: This route involves the oxidation of the sulfur atom in 2-fluoro-4-(methylthio)benzaldehyde to a sulfone. This is typically achieved using an oxidizing agent such as hydrogen peroxide.[5][6][7][8]
Q2: What are the potential side products I should be aware of during the synthesis?
The potential side products largely depend on the synthetic route chosen.
-
Via Formylation:
-
Isomeric Products: Formylation at positions other than the desired C2 position.
-
Unreacted Starting Material: Residual 1-fluoro-3-(methylsulfonyl)benzene.
-
Hydrolysis Intermediates: Incomplete hydrolysis of the iminium salt intermediate formed during the Vilsmeier-Haack reaction.[2]
-
-
Via Oxidation:
Q3: How can I detect and quantify the main product and its impurities?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of the final product and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a small amount of acid like phosphoric acid) and UV detection is a typical setup. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile impurities.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Isomer in the Final Product (Formylation Route)
| Symptom | Potential Cause | Recommended Solution |
| HPLC or NMR analysis shows a significant peak corresponding to an isomer of the desired product. | The formylation reaction conditions (temperature, catalyst, reaction time) may not be optimal for achieving high regioselectivity. | Optimize Reaction Conditions: - Lower the reaction temperature to favor the thermodynamically more stable product. - Screen different Lewis acid catalysts for the formylation reaction. - Carefully control the rate of addition of reagents. Purification: - Utilize column chromatography with a carefully selected eluent system to separate the isomers. - Recrystallization from a suitable solvent system may also be effective if the isomers have different solubilities. |
Issue 2: Incomplete Oxidation of the Thioether to the Sulfone
| Symptom | Potential Cause | Recommended Solution |
| HPLC analysis indicates the presence of 2-fluoro-4-(methylsulfinyl)benzaldehyde (sulfoxide intermediate).[5][6] | - Insufficient amount of oxidizing agent. - Reaction time is too short. - Reaction temperature is too low. | Adjust Reaction Parameters: - Increase the equivalents of the oxidizing agent (e.g., hydrogen peroxide). - Extend the reaction time and monitor the progress by TLC or HPLC. - Increase the reaction temperature, while being mindful of potential side reactions. |
Issue 3: Significant Amount of Unreacted Starting Material
| Symptom | Potential Cause | Recommended Solution |
| A large peak corresponding to the starting material (either 1-fluoro-3-(methylsulfonyl)benzene or 2-fluoro-4-(methylthio)benzaldehyde) is observed in the final product analysis. | - Insufficient equivalents of the formylating or oxidizing agent. - Deactivation of the catalyst (in the formylation route). - Inefficient reaction conditions (temperature, time). | Drive the Reaction to Completion: - Increase the stoichiometry of the key reagent. - Ensure the catalyst is active and used in the correct amount. - Optimize the reaction temperature and duration based on small-scale test reactions. Purification: - Remove the unreacted starting material via column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis
This is a general protocol and should be optimized for your specific system.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Protocol 2: General Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
Caption: Synthetic routes to this compound and potential side products.
Caption: A logical workflow for troubleshooting impurities in the synthesis.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier haack reaction | PPTX [slideshare.net]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist in the purification of 2-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS No. 1197193-11-5) from a crude reaction mixture.
Troubleshooting Guides
This section addresses specific issues users might encounter during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Question: My recrystallization of this compound resulted in a low yield. What are the common causes and how can I improve it?
Answer: Low recovery during recrystallization is a frequent challenge. Here are several potential causes and corresponding troubleshooting steps:
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High Solubility in the Chosen Solvent: The compound may be too soluble in the recrystallization solvent, even at low temperatures.
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Solution: Experiment with different solvents or solvent mixtures. For aromatic sulfones, common recrystallization solvents include ethanol/water, ethyl acetate/hexanes, and isopropanol/water.[1] If your product is too soluble in a particular solvent, try adding a less polar "anti-solvent" dropwise to the heated solution until it becomes slightly turbid, then allow it to cool slowly.[2]
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-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
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Solution: Allow the heated solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
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Insufficient Concentration of the Crude Product: If the initial solution is too dilute, crystallization may not occur or will be incomplete.
-
Solution: Before cooling, gently heat the solution to evaporate some of the solvent to achieve a more concentrated, saturated solution.
-
-
Presence of Oily Impurities: Oily impurities can sometimes prevent crystal formation.
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Solution: Try adding a small amount of activated charcoal to the hot solution to adsorb these impurities, followed by hot filtration before cooling.[1]
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Question: The product oiled out instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a large difference between the melting point of the solid and the boiling point of thesolvent.
-
Solution:
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Reheat the solution to dissolve the oil.
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Add a small amount of a solvent in which the compound is more soluble to reduce the supersaturation.
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Try a different solvent system. A two-solvent system can be effective.[2] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.
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Trituration of the oil with a non-polar solvent like hexanes can sometimes induce crystallization.[1]
-
Column Chromatography Issues
Question: I am experiencing poor separation of this compound from its impurities using column chromatography. What can I do to improve the separation?
Answer: Poor separation on a column can be due to several factors. Consider the following troubleshooting tips:
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Inappropriate Solvent System (Mobile Phase): The polarity of your mobile phase may not be optimal for separating your compounds.
-
Solution: The key is to find a solvent system that provides a good difference in the retention factor (Rf) values between this compound and its impurities on a Thin Layer Chromatography (TLC) plate before running the column. A good starting point for aromatic sulfones is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] An ideal Rf for the desired compound is typically between 0.2 and 0.4.
-
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
-
Solution: Ensure the silica gel is uniformly packed as a slurry in the initial mobile phase. Gently tap the column during packing to settle the silica gel and remove any air bubbles.
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Overloading the Column: Applying too much crude material to the column will result in broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel used.
-
-
Compound Tailing on TLC/Column: The sulfonyl group can sometimes interact with the acidic silica gel, leading to tailing.
-
Solution: Add a small amount of a modifying agent to your mobile phase, such as 0.1-0.5% acetic acid, to improve the peak shape.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude mixture of this compound?
A1: Based on common synthetic routes for similar compounds, potential impurities could include:
-
Starting Materials: Unreacted precursors such as 2-fluoro-4-chlorobenzaldehyde or 2-fluoro-4-(methylthio)benzaldehyde.
-
Intermediates: The corresponding sulfoxide, 2-fluoro-4-(methylsulfinyl)benzaldehyde, if the oxidation of a thioether precursor is incomplete.[3]
-
By-products: Over-oxidation to the corresponding benzoic acid, 2-fluoro-4-(methylsulfonyl)benzoic acid.
Q2: What is a good starting solvent system for recrystallizing this compound?
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (254 nm), as the aromatic ring of the compound is UV-active.
Q4: What analytical technique is best for determining the final purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and accurate method for determining the purity of non-volatile organic compounds like this. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a typical starting point.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Polarity | Notes |
| Recrystallization | Ethanol / Water | Polar | Good for many polar organic molecules.[1] |
| Ethyl Acetate / Hexanes | Medium / Non-polar | Effective for compounds of intermediate polarity.[1] | |
| Isopropanol / Water | Polar | An alternative to ethanol/water.[1] | |
| Column Chromatography | Hexanes / Ethyl Acetate (gradient) | Non-polar to Polar | Start with a low percentage of ethyl acetate and gradually increase the polarity. |
| Dichloromethane / Methanol (gradient) | Medium to High Polar | Useful if the compound or impurities are highly polar. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol). Heat the mixture gently until all the solid dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal and then perform the hot filtration.
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Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Crystal formation should begin.
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Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a suitable solvent system using TLC that gives good separation between the desired product and impurities. The target compound should have an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, starting with the least polar composition. If using a gradient, gradually increase the polarity of the mobile phase.
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Fraction Collection: Collect the eluting solvent in small fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A decision workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-Fluoro-4-(methylsulfonyl)benzaldehyde.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound will not dissolve in the recrystallization solvent, even with heating. What should I do?
A1: This issue typically arises from using a solvent with inappropriate polarity. The methylsulfonyl group imparts significant polarity to the molecule.[1]
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Solution:
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Increase the polarity of your solvent system. If you are using a non-polar solvent, try a more polar solvent like isopropanol, ethanol, or ethyl acetate.
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Consider using a solvent mixture. You can add a more polar solvent to your current solvent until the compound dissolves at an elevated temperature.
-
Q2: The compound oiled out instead of forming crystals. How can I fix this?
A2: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Solution:
-
Lower the temperature at which the solution becomes saturated. You can do this by adding more solvent.
-
Try a solvent with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.
-
Q3: After cooling, no crystals have formed. What is the problem?
A3: This is a common issue that can be caused by several factors, including the use of an inappropriate solvent or the solution not being sufficiently saturated.
-
Solution:
-
Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or solvent mixtures. For a similar compound, 2-fluoro-4-hydroxybenzaldehyde, isopropyl ether has been suggested for recrystallization.[2] You could also try adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.[2]
-
Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent to create a more concentrated, saturated solution.
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation.[2]
-
Q4: The recrystallization resulted in a very low yield. How can I improve it?
A4: Low recovery is a frequent challenge in recrystallization.
-
Solution:
-
Solubility: You might be using a solvent in which your compound is too soluble. This will result in a significant amount of the compound remaining in the mother liquor. Use a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Cooling: Ensure you have allowed sufficient time for crystallization and that the final cooling is done in an ice bath to maximize precipitation.
-
Filtration: Minimize the loss of product during filtration by washing the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Q5: The purified crystals are still colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by treating the solution with activated charcoal.
-
Solution:
-
After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution.
-
Keep the solution heated for a few minutes while stirring.
-
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Allow the clear filtrate to cool and crystallize.
-
Experimental Protocol: General Recrystallization Procedure
This is a general protocol and may require optimization based on the specific impurities present in your crude this compound.
-
Solvent Selection: Choose a suitable solvent or solvent system. Based on the polarity of the target compound, solvents like isopropanol, ethanol, or ethyl acetate are good starting points. The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Potential Impurities
Potential Process-Related Impurities:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Over-alkylation or Over-oxidation Products: Impurities formed by further reaction of the desired product.
Potential Degradation Products:
-
Oxidation Product: 2-Fluoro-4-(methylsulfonyl)benzoic acid may form from the oxidation of the aldehyde group.
-
Hydrolysis Products: Depending on the synthetic route and storage conditions, hydrolysis of parts of the molecule could occur.
Data Presentation
Qualitative Solubility Profile of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Likely Soluble, especially with heating | The polar sulfonyl and aldehyde groups can hydrogen bond with protic solvents. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Likely Soluble | The polar nature of the molecule will interact favorably with polar aprotic solvents. |
| Non-Polar (e.g., Hexane, Toluene) | Likely Sparingly Soluble to Insoluble | The high polarity of the methylsulfonyl group will limit solubility in non-polar solvents. |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Purification of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-4-(methylsulfonyl)benzaldehyde using column chromatography. The following information offers a general experimental protocol, troubleshooting advice, and frequently asked questions.
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound by column chromatography. Optimization may be required based on the specific impurity profile of the crude material.
Materials:
-
Crude this compound
-
Silica gel (standard grade, 60 Å pore size)
-
Solvents (Hexane, Ethyl Acetate, Dichloromethane - all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
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Chromatography column
-
Collection tubes
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Standard laboratory glassware and equipment
Procedure:
-
TLC Analysis: Before performing column chromatography, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude material in a suitable solvent such as dichloromethane.
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Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using various solvent systems with increasing polarity (e.g., different ratios of Hexane:Ethyl Acetate).
-
The ideal solvent system will provide good separation between the desired product and impurities, with the product having a Retention Factor (Rf) value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary for optimal separation. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Collect the eluent in fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Quantitative Data Summary:
| Parameter | Recommended Condition/Value | Notes |
| Stationary Phase | Silica Gel (60 Å) | Standard grade is typically sufficient. |
| Mobile Phase | Hexane / Ethyl Acetate | The ratio should be optimized based on TLC analysis. A starting point could be 9:1 Hexane:Ethyl Acetate, gradually increasing the ethyl acetate concentration. |
| Sample Load | 1-5% of silica gel weight | Overloading the column can lead to poor separation. |
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the column chromatography of this compound.
Frequently Asked Questions:
-
Q1: How do I determine the correct solvent system for my column?
-
Q2: My compound is not moving off the baseline on the TLC plate. What should I do?
-
A2: This indicates that the solvent system is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
-
-
Q3: My compound runs at the solvent front on the TLC plate. What does this mean?
-
A3: This suggests the solvent system is too polar. Increase the proportion of the less polar solvent (e.g., hexane).
-
-
Q4: How can I visualize this compound on a TLC plate?
Troubleshooting Specific Issues:
-
Issue: Poor separation of the product from impurities.
-
Solution:
-
Optimize the Mobile Phase: The polarity of the solvent system is critical for good separation.[1] Experiment with different solvent ratios based on preliminary TLC analysis. A shallower gradient during elution can also improve separation.
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Check for Column Overloading: Applying too much crude material can result in broad, overlapping bands.[1] A general guideline is to load 1-5% of crude material relative to the weight of the silica gel.[1]
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Ensure Proper Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.
-
-
-
Issue: The product is eluting with "tailing" on the TLC and column.
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Solution: Tailing can occur due to strong interactions between the compound and the acidic silica gel. While the sulfonyl and fluoro groups are not strongly acidic or basic, the aldehyde functionality can sometimes interact with the stationary phase. Adding a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the mobile phase can help to reduce tailing.[1]
-
-
Issue: Low recovery of the purified product.
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Solution:
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Check for Irreversible Adsorption: The compound may be strongly adsorbed to the silica gel. Ensure complete elution by using a more polar solvent system at the end of the chromatography.
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Verify Fraction Analysis: Double-check the TLC analysis of all collected fractions to ensure that no product-containing fractions were discarded.
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-
Visualizations
References
Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the thioether precursor, 2-Fluoro-4-(methylthio)benzaldehyde. This is typically achieved through a nucleophilic aromatic substitution reaction on a suitable starting material like 2-fluoro-4-bromobenzaldehyde with a methylthiolate source. The second step is the selective oxidation of the thioether to the corresponding sulfone, this compound.
Q2: What are the critical factors influencing the yield of the final product?
A2: Several factors can impact the overall yield, including the purity of the starting materials, the choice of reagents and solvents, reaction temperature, and reaction time. In the oxidation step, the choice of oxidizing agent and control of stoichiometry are crucial to prevent over-oxidation or incomplete reaction.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the thioether formation and the oxidation step. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to quantify the conversion of starting material and the formation of the product and any byproducts.
Q4: What are the common impurities I might encounter?
A4: In the first step, unreacted starting material (e.g., 2-fluoro-4-bromobenzaldehyde) may be present. In the oxidation step, common impurities include the corresponding sulfoxide (incomplete oxidation) and potentially over-oxidized products if the reaction is not carefully controlled.
Troubleshooting Guide
Low Yield in the Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde (Step 1)
Question: My reaction to form the thioether from 2-fluoro-4-bromobenzaldehyde shows low conversion. What are the possible causes and solutions?
Answer:
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Issue: Incomplete Reaction.
-
Possible Cause 1: Inactive Catalyst or Reagents. The palladium catalyst (if used) may have lost activity, or the sodium thiomethoxide solution may have degraded.
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Solution: Use freshly prepared or properly stored sodium thiomethoxide. If using a palladium-catalyzed reaction, ensure the catalyst is of high quality and the ligand is pure.
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Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have reached completion.
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Solution: Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature, but be cautious of potential side reactions.
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-
Issue: Formation of Side Products.
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Possible Cause: Competing side reactions, such as debromination or reactions involving the aldehyde group, may occur.
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Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. The choice of solvent and base can also influence the reaction pathway; consider screening different conditions.
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Low Yield in the Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde to the Sulfone (Step 2)
Question: I am getting a low yield of the final sulfone product during the oxidation step. What should I investigate?
Answer:
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Issue: Incomplete Oxidation (Presence of Sulfoxide).
-
Possible Cause 1: Insufficient Oxidizing Agent. The stoichiometry of the oxidizing agent may be too low.
-
Solution: Increase the equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) incrementally. Monitor the reaction closely by TLC to avoid over-oxidation.
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Possible Cause 2: Low Reaction Temperature or Short Reaction Time. The reaction conditions may not be sufficient for complete conversion.
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Solution: Increase the reaction time or moderately elevate the temperature. For oxidations with hydrogen peroxide, a catalytic amount of an acid or a specific catalyst might be necessary to drive the reaction to completion.
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Issue: Over-oxidation or Degradation.
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Possible Cause: The reaction conditions are too harsh, leading to the formation of undesired byproducts or degradation of the product. The aldehyde group can be sensitive to some oxidizing agents.
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Solution: Use a milder oxidizing agent or perform the reaction at a lower temperature. Slow, portion-wise addition of the oxidizing agent can help to control the reaction exotherm and improve selectivity.
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Issue: Difficult Purification.
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Possible Cause: The product may be difficult to separate from the starting material or the sulfoxide intermediate due to similar polarities.
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Solution: Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method.[1]
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Data Presentation
The following table summarizes typical conditions for the oxidation of aryl thioethers to sulfones, which can be adapted for the synthesis of this compound.
| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| m-CPBA (meta-Chloroperoxybenzoic acid) | Dichloromethane | 0 to room temp. | 1 - 6 | > 90 | General knowledge |
| H₂O₂ (30%) | Acetic Acid | Room temp. to 60 | 2 - 24 | 85 - 95 | General knowledge |
| Oxone® (Potassium peroxymonosulfate) | Methanol/Water | Room temp. | 1 - 4 | > 90 | General knowledge |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde
This protocol is a general procedure and may require optimization.
Materials:
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2-Fluoro-4-bromobenzaldehyde
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Sodium thiomethoxide
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Palladium(II) acetate (optional, for catalytic method)
-
Xantphos (or other suitable ligand, optional)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
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Nitrogen or Argon atmosphere
Procedure:
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To a dry reaction flask under an inert atmosphere, add 2-fluoro-4-bromobenzaldehyde and the chosen solvent.
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If using a catalytic method, add the palladium catalyst and ligand.
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Add sodium thiomethoxide portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation to this compound
This protocol describes a general oxidation using m-CPBA.
Materials:
-
2-Fluoro-4-(methylthio)benzaldehyde
-
m-CPBA (meta-Chloroperoxybenzoic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 2-Fluoro-4-(methylthio)benzaldehyde in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (approximately 2.2 equivalents) in DCM dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Byproduct Formation in 2-Fluoro-4-(methylsulfonyl)benzaldehyde Reactions
Welcome to the technical support center for 2-Fluoro-4-(methylsulfonyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to byproduct formation in your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties and reactive functional groups. The presence of a highly activating methylsulfonyl group and a fluorine atom renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), while the aldehyde functionality allows for a wide range of transformations. However, these same features can also lead to the formation of undesired byproducts. This guide provides practical advice to help you anticipate, identify, and minimize these side reactions, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: The primary reaction pathways for this molecule involve its two key functional groups: the aldehyde and the activated aromatic ring. The most common transformations include:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride ion by a nucleophile.
-
Condensation Reactions: Such as Knoevenagel or aldol condensations involving the aldehyde group.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
-
Reduction: Transformation of the aldehyde to an alcohol.
-
Reductive Amination: Conversion of the aldehyde to an amine.
Q2: I am seeing a significant amount of a dimeric-looking byproduct in my SNAr reaction. What could it be?
A2: This is a common issue, especially if your reaction conditions are not strictly anhydrous or if your nucleophile has a hydroxyl group. The likely culprit is the formation of a bis-ether byproduct where a molecule of water or your nucleophile's hydroxyl group acts as a nucleophile to displace the fluoride on two molecules of the starting material, linking them together. To mitigate this, ensure your solvent and reagents are thoroughly dried and consider using a non-nucleophilic base.
Q3: My condensation reaction is sluggish and gives a poor yield. What can I do?
A3: The electrophilicity of the aldehyde in this compound is generally high. If you are experiencing a sluggish reaction, consider the following:
-
Catalyst: Ensure you are using an appropriate catalyst. For Knoevenagel condensations, a weak base like piperidine or pyrrolidine is often effective.[1][2]
-
Solvent: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMSO or DMF can be effective.
-
Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
Q4: I am trying to oxidize the aldehyde to a carboxylic acid, but I am getting a complex mixture of products. What is happening?
A4: Oxidation of aromatic aldehydes can sometimes be complicated by over-oxidation or side reactions with other functional groups. Common issues include:
-
Decarboxylation: If the reaction is performed at high temperatures, the resulting benzoic acid may be susceptible to decarboxylation.
-
Reaction with the Sulfonyl Group: While generally stable, very harsh oxidizing conditions could potentially affect the methylsulfonyl group.
-
Incomplete Reaction: Insufficient oxidant or reaction time will leave unreacted starting material.
It is crucial to use a selective oxidizing agent and carefully control the reaction conditions.
Troubleshooting Guides by Reaction Type
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. The strong electron-withdrawing methylsulfonyl group further enhances this reactivity, particularly from the para position.
Common Byproducts and Their Causes:
| Byproduct | Potential Cause(s) | Proposed Solution(s) |
| Hydrolysis Product: 2-Hydroxy-4-(methylsulfonyl)benzaldehyde | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Dimeric Ether Byproduct | Reaction with trace water or a hydroxyl-containing nucleophile. | Ensure anhydrous conditions. If the nucleophile has a hydroxyl group, consider protecting it before the reaction. |
| Products of Reaction with Solvent | Use of a nucleophilic solvent (e.g., alcohols at high temperatures). | Choose a non-nucleophilic solvent such as DMF, DMSO, or THF. |
| Unreacted Starting Material | Insufficient nucleophile, low reaction temperature, or short reaction time. | Increase the equivalents of the nucleophile, raise the temperature, or extend the reaction time. Monitor by TLC. |
Protocol for a Typical SNAr Reaction with an Amine:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO (0.5 M), add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Condensation Reactions (e.g., Knoevenagel Condensation)
The aldehyde group is susceptible to condensation with active methylene compounds in the presence of a basic catalyst.
Common Byproducts and Their Causes:
| Byproduct | Potential Cause(s) | Proposed Solution(s) |
| Michael Adduct | The product of the Knoevenagel condensation can sometimes react with another equivalent of the active methylene compound. | Use a 1:1 stoichiometry of reactants. Control the reaction temperature. |
| Self-Condensation Product (Aldol) | Although less common for aromatic aldehydes, self-condensation can occur under certain conditions. | Use a mild base and control the reaction temperature. |
| Cannizzaro Reaction Products | In the presence of a strong base, disproportionation to the corresponding alcohol and carboxylic acid can occur.[3] | Use a weak base (e.g., piperidine, pyrrolidine) instead of a strong base (e.g., NaOH, KOH). |
| Unreacted Starting Material | Ineffective catalyst, low temperature, or insufficient reaction time. | Screen different catalysts, consider gentle heating, and monitor the reaction to completion. |
Protocol for a Knoevenagel Condensation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in ethanol (0.5 M).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The product is often a solid that precipitates from the reaction mixture.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure and purify by column chromatography or recrystallization.
Oxidation of the Aldehyde
The oxidation of the aldehyde to a carboxylic acid is a common transformation.
Common Byproducts and Their Causes:
| Byproduct | Potential Cause(s) | Proposed Solution(s) |
| Unreacted Starting Material | Insufficient oxidizing agent, low temperature, or short reaction time. | Use a slight excess of the oxidizing agent and ensure the reaction goes to completion by TLC. |
| Over-oxidation Products | Use of harsh oxidizing agents or prolonged reaction times at high temperatures. | Choose a milder, more selective oxidizing agent (e.g., sodium chlorite). |
| Benzylic Alcohol | If a disproportionation reaction (Cannizzaro) occurs under basic conditions. | Perform the oxidation under neutral or acidic conditions if possible. |
Protocol for Oxidation to Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in a mixture of t-butanol and water.
-
Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with sodium sulfite solution.
-
Acidify the mixture with HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Reduction of the Aldehyde
The aldehyde can be readily reduced to the corresponding primary alcohol.
Common Byproducts and Their Causes:
| Byproduct | Potential Cause(s) | Proposed Solution(s) |
| Over-reduction Products | Use of a very strong reducing agent that may affect the sulfonyl group (unlikely but possible). | Use a mild and selective reducing agent like sodium borohydride. |
| Unreacted Starting Material | Insufficient reducing agent or incomplete reaction. | Use a slight excess of the reducing agent and monitor the reaction to completion. |
Protocol for Reduction to Alcohol:
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature until complete.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the alcohol.
References
Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in the synthesis of this compound?
A rapid or gradual loss of catalytic activity during the synthesis of this compound can often be attributed to catalyst poisoning. Potential poisons can be introduced through impure reactants, solvents, or reaction byproducts. Given the structure of the target molecule, which contains sulfur, and common synthetic routes, particular attention should be paid to sulfur-containing compounds, as well as water and nitrogen-containing functional groups, which are known to poison common catalysts like palladium.[1][2][3]
Q2: Which catalysts are typically used for reactions that might be part of the synthesis of this compound, and which are susceptible to poisoning?
The synthesis of this compound likely involves steps such as oxidation of a corresponding thioether to a sulfone, and potentially cross-coupling reactions to introduce the formyl group. Catalysts used in these transformations, such as palladium, rhodium, or ruthenium complexes, are susceptible to poisoning.[4] For instance, palladium catalysts are notoriously sensitive to sulfur compounds, which can be present as impurities in starting materials or reagents.[1]
Q3: How can I detect catalyst poisoning in my reaction?
Catalyst poisoning can manifest in several ways:
-
Reduced reaction rate or incomplete conversion: The reaction slows down significantly or stalls before all the starting material is consumed.
-
Decreased product yield: The amount of this compound obtained is lower than expected.
-
Change in selectivity: An increase in the formation of side products is observed.[5]
-
Visual changes in the catalyst: The appearance of the catalyst (e.g., color, texture) may change.
Modern diagnostic tools such as Infrared (IR) spectroscopy and X-ray photoelectron spectroscopy (XPS) can provide insights into the chemical state of a catalyst's surface to detect the presence of poisons.[2]
Q4: What are the general strategies to mitigate catalyst poisoning?
Several strategies can be employed to prevent or lessen the effects of catalyst poisoning:[6][7]
-
Feed purification: Removing potential poisons from reactants and solvents is a highly effective preventative measure. This can be achieved through techniques like distillation, recrystallization, or passing through a column of activated alumina or charcoal.[6]
-
Catalyst modification: The catalyst's structure or composition can be altered to make it more resistant to specific poisons.
-
Optimization of operating conditions: Adjusting reaction parameters such as temperature, pressure, and reactant concentrations can sometimes minimize poison formation or its interaction with the catalyst.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalyst Activity
Symptoms:
-
The reaction stops or becomes extremely slow shortly after initiation.
-
A significant amount of starting material remains unreacted.
Possible Cause:
-
Acute Catalyst Poisoning: This is often due to the presence of potent catalyst poisons in the reactants or solvent.
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 7. Catalyst Poisoning Mitigation → Area → Sustainability [energy.sustainability-directory.com]
Technical Support Center: Production of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde. Our focus is on minimizing impurities to ensure the highest quality final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective two-step synthetic route involves:
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Formylation: The synthesis of the intermediate, 2-fluoro-4-(methylthio)benzaldehyde, typically via a Rieche formylation of 3-fluorothioanisole using dichloromethyl methyl ether and a Lewis acid catalyst.[1][2]
-
Oxidation: The subsequent oxidation of the thioether intermediate to the desired sulfone product, this compound. Common oxidizing agents for this step include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[3][4]
Q2: What are the most common impurities encountered in this synthesis?
The most likely impurities can be categorized by their origin in the two-step synthesis:
-
From the Formylation Step:
-
Unreacted 3-fluorothioanisole: Incomplete reaction.
-
Regioisomers: Such as 4-fluoro-2-(methylthio)benzaldehyde, arising from formylation at a different position on the aromatic ring.
-
Di-formylated byproducts: Where two aldehyde groups are introduced onto the aromatic ring.
-
-
From the Oxidation Step:
-
Unreacted 2-fluoro-4-(methylthio)benzaldehyde: Incomplete oxidation.
-
2-Fluoro-4-(methylsulfinyl)benzaldehyde (Sulfoxide): A common byproduct of incomplete oxidation.[5]
-
Over-oxidation byproducts: Though less common for sulfone synthesis, harsh conditions could potentially lead to oxidation of the aldehyde group to a carboxylic acid.
-
Q3: How can I purify the final this compound product?
Recrystallization is a highly effective method for purifying the final solid product.[6] The choice of solvent is critical; a solvent should be selected in which the desired product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.[6] For compounds of this nature, solvents like isopropyl ether or ethanol/water mixtures may be suitable starting points for screening.[7] Column chromatography can also be employed for purification, especially for removing closely related impurities.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Formylation Step: Synthesis of 2-fluoro-4-(methylthio)benzaldehyde
Problem 1: Low yield of the desired 2-fluoro-4-(methylthio)benzaldehyde product.
-
Question: My formylation reaction is resulting in a low yield of the target intermediate. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in a Rieche formylation can stem from several factors:
-
Inactive Lewis Acid: The Lewis acid catalyst (e.g., TiCl₄, SnCl₄) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Reagent: The stoichiometry of the formylating agent (dichloromethyl methyl ether) and the Lewis acid is crucial. Ensure the correct molar ratios are being used.
-
Suboptimal Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products. Experiment with a range of temperatures to find the optimal conditions for your specific setup.
-
Poor Quenching and Work-up: The reaction should be carefully quenched, typically with ice water, and the product extracted efficiently.[8]
-
Problem 2: Presence of significant amounts of isomeric impurities.
-
Question: My product contains a significant amount of a regioisomer. How can I improve the regioselectivity of the formylation?
-
Answer: The regioselectivity of the Rieche formylation is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions.
-
Lewis Acid Choice: The choice of Lewis acid can influence the steric hindrance and electronic environment of the reaction, thereby affecting regioselectivity.[9]
-
Temperature Control: Lowering the reaction temperature may enhance the selectivity of the reaction.
-
Purification: While optimizing the reaction is ideal, purification by column chromatography is often necessary to separate regioisomers.
-
Oxidation Step: Synthesis of this compound
Problem 3: Incomplete oxidation, resulting in a mixture of starting material and the sulfoxide impurity.
-
Question: My final product is contaminated with the starting thioether and the intermediate sulfoxide. How can I drive the reaction to completion?
-
Answer: Incomplete oxidation is a common issue. Consider the following troubleshooting steps:
-
Stoichiometry of the Oxidant: Ensure at least two equivalents of the oxidizing agent (e.g., H₂O₂) are used per equivalent of the thioether to facilitate the conversion to the sulfone.
-
Reaction Time and Temperature: The oxidation of a sulfoxide to a sulfone can be slower than the initial oxidation of the thioether.[5] Increasing the reaction time or temperature may be necessary. Monitor the reaction progress by TLC or HPLC.
-
Choice of Oxidant: Some oxidizing agents are more potent than others. If H₂O₂ is not effective, consider using a stronger oxidant like m-CPBA.[4]
-
Catalyst: For H₂O₂ oxidations, the use of a catalyst, such as a metal oxide or a carboxylic acid, can significantly increase the reaction rate.[3][8]
-
Problem 4: Low recovery after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the recovery?
-
Answer: Low recovery during recrystallization is often due to the high solubility of the product in the chosen solvent, even at low temperatures.[7]
-
Solvent Screening: Experiment with different solvents or solvent mixtures.
-
Use of an Anti-Solvent: If your product is too soluble in a particular solvent, you can try adding a less polar "anti-solvent" dropwise to the heated solution until it becomes slightly turbid, then allow it to cool slowly.[7]
-
Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7]
-
Concentration of the Solution: If the initial solution is too dilute, crystallization may be incomplete. Gently heat the solution to evaporate some of the solvent to achieve a more concentrated, saturated solution before cooling.[7]
-
Quantitative Data Presentation
The following tables provide illustrative data on how reaction conditions can influence product purity. These are representative examples and may need to be optimized for your specific experimental setup.
Table 1: Effect of Oxidizing Agent on the Purity of this compound
| Oxidizing Agent (Equivalents) | Reaction Time (hours) | Purity of Product (%) | Sulfoxide Impurity (%) | Unreacted Thioether (%) |
| H₂O₂ (2.2) | 6 | 92.5 | 6.1 | 1.4 |
| H₂O₂ (2.2) | 12 | 97.8 | 1.5 | 0.7 |
| m-CPBA (2.1) | 4 | 98.5 | 1.0 | 0.5 |
| m-CPBA (2.1) | 8 | 99.1 | 0.6 | 0.3 |
Table 2: Influence of Recrystallization Solvent on Final Product Purity
| Recrystallization Solvent | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Isopropyl Ether | 95.2 | 99.1 | 85 |
| Ethanol/Water (80:20) | 95.2 | 98.8 | 90 |
| Ethyl Acetate/Hexane | 95.2 | 99.3 | 82 |
Experimental Protocols
Protocol 1: Synthesis of 2-fluoro-4-(methylthio)benzaldehyde (Rieche Formylation)
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluorothioanisole (1.0 eq) and anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add titanium tetrachloride (TiCl₄, 1.1 eq) to the stirred solution.
-
Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Oxidation)
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Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-(methylthio)benzaldehyde (1.0 eq) in glacial acetic acid.
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Addition of Oxidant: Slowly add 30% hydrogen peroxide (H₂O₂, 2.2 eq) to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. The solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., isopropyl ether).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for impurity identification and resolution.
References
- 1. synarchive.com [synarchive.com]
- 2. Rieche formylation - Wikipedia [en.wikipedia.org]
- 3. data.epo.org [data.epo.org]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 9. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and workup of 2-Fluoro-4-(methylsulfonyl)benzaldehyde. The primary synthetic route covered is the oxidation of 2-Fluoro-4-(methylthio)benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Reaction Monitoring & Completion
Question: My reaction appears to be incomplete, with starting material (2-Fluoro-4-(methylthio)benzaldehyde) still present after the expected reaction time. What could be the issue?
Answer: Incomplete conversion is a common issue in the oxidation of thioethers. Here are several potential causes and troubleshooting steps:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. Commercially available oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can have a purity of around 70-75%, which should be accounted for when calculating the required amount.[1]
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Reaction Temperature: The oxidation may be too slow at lower temperatures.
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Solution: If the reaction is proceeding sluggishly at room temperature, consider gently heating the reaction mixture. However, be cautious as higher temperatures can sometimes lead to side reactions.
-
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its reaction with the oxidant.
-
Solution: Ensure the starting material is completely dissolved before adding the oxidant. If solubility is an issue, a different solvent or a co-solvent system may be necessary.
-
Workup & Purification
Question: I am having difficulty removing the m-chlorobenzoic acid byproduct during the workup. How can I effectively remove it?
Answer: The acidic byproduct from m-CPBA oxidation can sometimes be challenging to remove completely. Here are some effective strategies:
-
Aqueous Base Wash: A thorough wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the standard method for removing acidic byproducts.
-
Solution: Perform multiple washes with the basic solution and check the pH of the aqueous layer to ensure it is basic. Vigorous stirring during the wash is essential to ensure complete neutralization and extraction of the acidic byproduct into the aqueous phase.
-
-
Precipitation: In some cases, the benzoic acid byproduct can be precipitated out of the reaction mixture before the aqueous workup.
-
Solution: Cooling the reaction mixture to 0°C may cause the m-chlorobenzoic acid to precipitate, which can then be removed by filtration.[2]
-
-
Column Chromatography: If the acidic byproduct persists after the aqueous workup, it can typically be separated by flash column chromatography.
-
Solution: m-Chlorobenzoic acid is generally more polar than the desired sulfone product and will have a different retention factor (Rf) on a TLC plate, allowing for effective separation by column chromatography.[2]
-
Question: My product oiled out during recrystallization. What should I do?
Answer: "Oiling out," where the product separates as a liquid instead of crystals, can be a frustrating issue during purification. Here are some common causes and solutions:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the recrystallization of your compound.
-
Solution: Experiment with different solvent systems. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For similar aldehydes, isopropyl ether has been used successfully.[3] A two-solvent system, where a "good" solvent is paired with a "poor" solvent (an anti-solvent), can also be effective.[3]
-
-
Cooling Rate is Too Fast: Rapidly cooling the solution can lead to the formation of an oil instead of crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.[3]
-
-
Presence of Impurities: Oily impurities can inhibit crystallization.
-
Solution: If you suspect the presence of oily impurities, you can try treating the hot solution with a small amount of activated charcoal to adsorb them, followed by a hot filtration before allowing the solution to cool.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the oxidation of the corresponding thioether, 2-Fluoro-4-(methylthio)benzaldehyde. This is typically achieved using a peroxyacid like m-CPBA or other oxidizing agents such as hydrogen peroxide in the presence of a catalyst.[4]
Q2: How can I monitor the progress of the oxidation reaction?
A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting thioether, the intermediate sulfoxide (if formed), and the final sulfone product will have different polarities and therefore different Rf values on a TLC plate. This allows you to track the disappearance of the starting material and the formation of the product.
Q3: Are there any potential side reactions to be aware of during the synthesis?
A3: Yes, there are a few potential side reactions:
-
Over-oxidation: If the reaction is not carefully controlled, the aldehyde group could be oxidized to a carboxylic acid. This is more likely with stronger oxidizing agents or under harsh reaction conditions.
-
Incomplete oxidation: If an insufficient amount of oxidant is used, the reaction may stop at the intermediate sulfoxide stage.
-
Reaction with other functional groups: If your starting material contains other sensitive functional groups (e.g., alkenes), they may also be oxidized by m-CPBA.[1]
Q4: What is a suitable recrystallization solvent for this compound?
A4: While a specific solvent for this exact compound is not widely reported, for similar aromatic aldehydes and sulfones, solvents like isopropyl ether, ethanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane) are often effective.[3] The ideal solvent system should be determined experimentally.
Q5: What are the expected yield and purity for this synthesis?
Data Presentation
The following table summarizes typical quantitative data for the oxidation of an aryl thioether to the corresponding sulfone, which can be used as a general guideline for the synthesis of this compound.
| Parameter | Typical Value/Range | Notes |
| Reactant Ratios | ||
| 2-Fluoro-4-(methylthio)benzaldehyde | 1.0 equivalent | Starting material |
| m-CPBA (70-75% purity) | 2.2 - 2.5 equivalents | To ensure complete conversion to the sulfone.[1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) | Aprotic solvents are commonly used. |
| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature and allowed to warm to room temperature. |
| Reaction Time | 2 - 12 hours | Monitored by TLC until completion. |
| Workup & Purification | ||
| Quenching Agent | Saturated aq. NaHCO₃ or 10% aq. Na₂SO₃ | To neutralize excess oxidant and acidic byproducts.[1] |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | For extraction of the product from the aqueous layer. |
| Purification Method | Recrystallization or Column Chromatography | To obtain the final product with high purity. |
| Yield & Purity | ||
| Expected Yield | 80 - 95% | This is a general range for similar reactions and may vary. |
| Expected Purity | >98% | After proper purification. |
Experimental Protocols
General Protocol for the Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde to this compound using m-CPBA
Disclaimer: This is a generalized protocol and may require optimization for specific experimental setups.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-(methylthio)benzaldehyde (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (assuming 70-75% purity, 2.2-2.5 equivalents) in DCM. Add the m-CPBA solution dropwise to the stirred solution of the thioether over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃).[1] Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., isopropyl ether, ethanol/water, or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Mandatory Visualization
Figure 1: Workup Procedure for this compound Synthesis.
References
dealing with over-oxidation in 2-Fluoro-4-(methylsulfonyl)benzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, with a particular focus on addressing over-oxidation.
Troubleshooting Guide: Over-Oxidation Issues
Over-oxidation of the target aldehyde to the corresponding carboxylic acid, 2-fluoro-4-(methylsulfonyl)benzoic acid, is a common side reaction during the synthesis of this compound from its corresponding primary alcohol. This guide provides a structured approach to diagnosing and resolving this issue.
dot
Caption: Troubleshooting workflow for over-oxidation.
| Issue | Potential Cause | Recommended Action |
| High percentage of carboxylic acid by-product | Use of a strong oxidizing agent (e.g., potassium permanganate, Jones reagent). | Switch to a milder and more selective oxidizing agent such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or employ a Swern oxidation protocol.[1][2][3][4] |
| Reaction temperature is too high. | Lower the reaction temperature. For instance, Swern oxidations are typically performed at -78 °C to ensure the stability of the reactive intermediates.[5][6][7] | |
| Prolonged reaction time. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting alcohol is consumed, quench the reaction immediately to prevent further oxidation of the aldehyde product. | |
| Product degradation during work-up | Exposure to acidic or basic conditions during aqueous work-up can sometimes promote oxidation. | Utilize a neutral or buffered aqueous work-up. Washing with a saturated solution of sodium bicarbonate can neutralize any acidic by-products.[8] |
| Prolonged exposure of the purified aldehyde to air. | Aldehydes can be susceptible to air oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of over-oxidation in the synthesis of this compound?
The most frequent cause of over-oxidation is the use of an oxidizing agent that is too strong or reaction conditions that are not carefully controlled.[1][9] Strong oxidants like potassium dichromate or potassium permanganate will readily oxidize the intermediate aldehyde to a carboxylic acid.[2][9]
Q2: Which mild oxidation methods are recommended to prevent the formation of 2-fluoro-4-(methylsulfonyl)benzoic acid?
Several mild oxidation methods are highly effective in preventing over-oxidation:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.[5][6][7]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a convenient and selective oxidation of primary alcohols to aldehydes under neutral conditions and at room temperature.[3][4][8]
-
TEMPO-catalyzed Oxidation: This method uses a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite. It is a greener alternative to chromium-based oxidants.[10][11]
Q3: How can I monitor the reaction to avoid over-oxidation?
Close monitoring of the reaction progress is crucial. Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting material (2-Fluoro-4-(methylsulfonyl)benzyl alcohol) and, if available, the desired product and the over-oxidized carboxylic acid. The reaction should be stopped as soon as the starting alcohol spot disappears to minimize the formation of the carboxylic acid by-product.
Q4: Are there any specific work-up procedures to minimize over-oxidation?
Yes, the work-up procedure can influence the final product purity.
-
Quenching: Ensure the reaction is properly quenched to deactivate any remaining oxidizing agent.
-
Temperature: Keep the temperature low during the work-up to minimize any potential for further reaction.
-
pH: Avoid strongly acidic or basic conditions if possible. A wash with a saturated aqueous solution of sodium bicarbonate can help to neutralize acidic by-products and remove the carboxylic acid impurity.
-
Inert Atmosphere: If the aldehyde is found to be particularly sensitive to air oxidation, performing the work-up and subsequent handling under an inert atmosphere (nitrogen or argon) is recommended.
Q5: My aldehyde product appears to be unstable upon storage. How can I improve its stability?
Aldehydes can be prone to oxidation and polymerization. For long-term storage, it is best to keep the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Experimental Protocols
The following are representative protocols for the synthesis of this compound from 2-Fluoro-4-(methylsulfonyl)benzyl alcohol using recommended mild oxidation methods.
dot
Caption: Reaction pathway for the synthesis of this compound.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
Reaction Setup: To a solution of 2-Fluoro-4-(methylsulfonyl)benzyl alcohol (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask, add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[4][8][12]
Protocol 2: Swern Oxidation
-
Activation of DMSO: In a three-necked flask under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.2-1.5 eq) to a solution of anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). Add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2-2.5 eq) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15-30 minutes.
-
Addition of Alcohol: Add a solution of 2-Fluoro-4-(methylsulfonyl)benzyl alcohol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-60 minutes.
-
Base Addition and Reaction: Add triethylamine (TEA, 5.0 eq) dropwise, allowing the temperature to slowly warm to room temperature.
-
Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][6][7]
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Reagents | Dess-Martin Periodinane | Oxalyl Chloride, DMSO, Triethylamine |
| Advantages | Mild conditions, simple work-up, commercially available reagent.[4][8] | High yields, wide functional group tolerance.[5][13] |
| Disadvantages | Cost of reagent, potentially explosive nature of DMP.[4] | Requires low temperatures, formation of odorous dimethyl sulfide.[5][6] |
Disclaimer: These protocols are intended as a general guide. Researchers should always consult relevant literature and perform a thorough safety assessment before conducting any experiment. The optimal conditions may vary depending on the specific substrate and scale of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluoro-2-(Methylsulfonyl)toluene synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
optimizing temperature for 2-Fluoro-4-(methylsulfonyl)benzaldehyde reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing reactions involving 2-Fluoro-4-(methylsulfonyl)benzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate commonly used in several types of organic reactions, including:
-
Knoevenagel Condensation: To form α,β-unsaturated compounds by reacting with active methylene compounds.
-
Wittig Reaction: For the synthesis of alkenes.
-
Reductive Amination: To produce substituted amines.
-
Perkin Reaction: For the synthesis of α,β-unsaturated aromatic acids.
Q2: How do the fluoro and methylsulfonyl groups affect the reactivity of the aldehyde?
A2: Both the fluorine atom and the methylsulfonyl group are electron-withdrawing. This electronic effect increases the electrophilicity of the carbonyl carbon, making the aldehyde group more reactive towards nucleophilic attack. This can lead to faster reaction rates compared to unsubstituted benzaldehyde.
Q3: What are the key parameters to control for optimizing reactions with this compound?
A3: The most critical parameters to optimize are reaction temperature, choice of catalyst and solvent, and the stoichiometry of the reactants. Temperature, in particular, can significantly influence reaction rate, product yield, and the formation of byproducts.
Q4: Are there any known side reactions to be aware of when working with this compound at elevated temperatures?
A4: At higher temperatures, there is an increased risk of side reactions such as polymerization of the aldehyde, Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) in the presence of a strong base, and potential decomposition of thermally sensitive reactants or products. Careful temperature control is crucial for clean reactions and high yields.
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
| Potential Cause | Troubleshooting Steps |
| Inappropriate Reaction Temperature | Optimize the temperature. Start at room temperature and incrementally increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation. |
| Ineffective Catalyst | Ensure the catalyst (e.g., piperidine, pyridine, or a Lewis acid) is active and used in the correct amount. Consider screening different catalysts. |
| Poor Solvent Choice | The solvent should be suitable for dissolving the reactants and compatible with the reaction conditions. Protic solvents like ethanol or aprotic solvents like DMF or acetonitrile are commonly used. |
| Incomplete Reaction | Extend the reaction time or slightly increase the temperature. Ensure efficient stirring. |
Issue 2: Poor Stereoselectivity in Wittig Reaction
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ylide Type | The choice of a stabilized or non-stabilized ylide will determine the E/Z selectivity. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene. |
| Incorrect Reaction Temperature | Low temperatures (e.g., -78°C to 0°C) during ylide formation and subsequent reaction with the aldehyde can enhance stereoselectivity.[1] |
| Presence of Lithium Salts | Lithium salts can affect the stereochemical outcome. Using salt-free ylides may improve selectivity in some cases. |
Issue 3: Incomplete Conversion in Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Low Reaction Temperature | Some reductive aminations require elevated temperatures to drive the initial imine formation to completion. A gradual increase in temperature (e.g., from room temperature to 70-75°C) can improve conversion.[2] |
| Inefficient Reducing Agent | Select a suitable reducing agent. Sodium triacetoxyborohydride is often effective and mild. Sodium cyanoborohydride is also commonly used. |
| pH of the Reaction Mixture | The pH should be controlled to facilitate imine formation without deactivating the amine or the reducing agent. Typically, a slightly acidic pH (4-6) is optimal. |
Data Presentation
Table 1: Effect of Temperature on the Yield of Knoevenagel Condensation Product
The following table illustrates the representative effect of temperature on the yield of the Knoevenagel condensation between this compound and malononitrile.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 25 (Room Temp.) | 12 | 65 | Slow reaction rate |
| 2 | 50 | 6 | 85 | Faster reaction, clean product |
| 3 | 80 | 3 | 92 | Optimal yield and reaction time |
| 4 | 100 | 2 | 88 | Increased byproduct formation observed |
Note: This data is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., 80°C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. A color change indicates the formation of the ylide. Stir at 0°C for 1 hour.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting guide for low reaction yield.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Substituted Benzaldehydes for Drug Discovery Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a comparative analysis of the ¹H NMR spectrum of 2-Fluoro-4-(methylsulfonyl)benzaldehyde against other substituted benzaldehydes, offering valuable insights for researchers, scientists, and drug development professionals in interpreting spectral data and understanding substituent effects on aromatic systems.
Comparison of ¹H NMR Spectral Data
The chemical shifts (δ) and coupling constants (J) are critical parameters in ¹H NMR spectroscopy that provide information about the electronic environment and connectivity of protons within a molecule. The data presented in Table 1 highlights the influence of different substituents on the ¹H NMR spectrum of benzaldehyde derivatives. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Compound | Aldehyde Proton (CHO), δ (ppm), Multiplicity | Aromatic Protons, δ (ppm), Multiplicity, J (Hz) | Methyl Protons (SO₂CH₃), δ (ppm), Multiplicity |
| This compound | ~10.4 (s) | H3: ~8.2 (dd, J ≈ 7, 2 Hz), H5: ~7.9 (dd, J ≈ 8, 2 Hz), H6: ~7.8 (t, J ≈ 8 Hz) | ~3.1 (s) |
| 4-(Methylsulfonyl)benzaldehyde | 10.13 (s) | H2, H6: 8.12 (d, J = 8.4 Hz), H3, H5: 8.07 (d, J = 8.4 Hz) | 3.10 (s) |
| 4-Fluorobenzaldehyde [1] | 9.97 (s) | 7.98 – 7.85 (m) | - |
| 2-Fluorobenzaldehyde [2] | 10.35 (s) | 7.88 (m), 7.61 (m), 7.27 (m), 7.17 (m) | - |
| Benzaldehyde [3] | 10.0 (s) | 7.87 (d, J = 7.6 Hz), 7.61 (t, J = 7.4 Hz), 7.51 (t, J = 7.6 Hz) | - |
Note: The data for this compound is predicted based on established substituent effects and data from structurally similar compounds, as a published experimental spectrum was not available at the time of this guide's creation.
The strong electron-withdrawing nature of the sulfonyl group (-SO₂CH₃) and the fluorine atom significantly deshields the protons in this compound. This is evident in the downfield shift of the aldehyde proton to approximately 10.4 ppm, compared to benzaldehyde at 10.0 ppm[3]. The aromatic protons also experience this deshielding effect, with their chemical shifts appearing further downfield. In contrast, the electron-donating effect of a methoxy group or the weaker inductive effect of a methyl group would lead to a shielding of the aromatic protons, shifting their signals upfield.
Visualizing Substituent Effects on Aromatic Chemical Shifts
The following diagram illustrates the logical relationship between the electronic properties of substituents and their effect on the chemical shifts of aromatic protons in the ¹H NMR spectrum. Electron-withdrawing groups (EWGs) decrease the electron density on the aromatic ring, causing a downfield shift (deshielding) of the proton signals. Conversely, electron-donating groups (EDGs) increase the electron density, resulting in an upfield shift (shielding).
Caption: Substituent effects on proton chemical shifts.
Standard Experimental Protocol for ¹H NMR Spectroscopy
To ensure the acquisition of high-quality and reproducible ¹H NMR data for comparative analysis, the following standardized experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzaldehyde derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
The sample temperature should be maintained at a constant value, typically 298 K.
-
-
Data Acquisition Parameters:
-
Pulse Width: A 30° or 45° pulse angle is typically used.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be set between pulses to allow for complete proton relaxation.
-
Number of Scans: The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to generate the frequency-domain spectrum.
-
Phase and baseline corrections should be applied to obtain a clean spectrum.
-
The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals should be performed to determine the relative number of protons corresponding to each resonance.
-
By adhering to a standardized protocol and understanding the electronic effects of various substituents, researchers can confidently interpret ¹H NMR spectra to elucidate the structures of novel benzaldehyde derivatives and accelerate the drug discovery process.
References
- 1. rsc.org [rsc.org]
- 2. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Mass Spectrometry of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the analytical characteristics of chemical compounds is paramount for identification, quantification, and structural elucidation. This guide provides a comparative analysis of the mass spectrometric behavior of 2-Fluoro-4-(methylsulfonyl)benzaldehyde against alternative analytical methodologies. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for structurally related molecules.
Performance Comparison: Mass Spectrometry vs. Alternatives
The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and the nature of the information required. While mass spectrometry (MS) provides detailed structural information through fragmentation analysis, other techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection offer robust quantification.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and boiling point, followed by ionization and mass-to-charge ratio detection. | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity and specificity; provides a molecular fingerprint. | Requires volatile and thermally stable compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by polarity using a liquid mobile phase, followed by ionization and mass analysis. | Applicable to a wider range of compounds, including non-volatile and thermally labile ones. | Versatile; suitable for complex matrices. | Ionization efficiency can be compound-dependent. |
| HPLC with UV Detection | Separation by polarity, with detection based on the absorption of UV light by the analyte. | Quantitative data based on UV absorbance. | Robust and widely available; excellent for quantification.[1][2] | Provides no structural information beyond retention time; lower sensitivity than MS.[3] |
| HPLC with Fluorescence Detection (with derivatization) | Separation by polarity, with detection of fluorescent derivatives. | Highly sensitive quantitative data.[1] | Extremely sensitive for specific compounds after derivatization.[3] | Requires a derivatization step, adding complexity.[1] |
Predicted Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns associated with aromatic aldehydes, sulfones, and fluorinated compounds. The molecular weight of this compound is 202.20 g/mol .
| Predicted m/z | Proposed Fragment Ion | Interpretation |
| 202 | [C₈H₇FO₃S]⁺ | Molecular ion (M⁺) |
| 201 | [C₈H₆FO₃S]⁺ | Loss of a hydrogen radical from the aldehyde group ([M-H]⁺), a common fragmentation for aromatic aldehydes.[4][5][6] |
| 173 | [C₇H₆FO₂S]⁺ | Loss of the formyl radical ([M-CHO]⁺), characteristic of benzaldehyde derivatives.[4][5][6][7] |
| 138 | [C₈H₇FO]⁺ | Loss of sulfur dioxide (SO₂) via rearrangement, a known fragmentation pathway for sulfones.[8][9][10] |
| 123 | [C₇H₄FO]⁺ | Fragment corresponding to the fluorobenzoyl cation. |
| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A standard GC-MS protocol for the analysis of this compound would involve the following steps:
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
HPLC with UV Detection Protocol
For a quantitative analysis using HPLC-UV, the following protocol can be employed:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Visualizing the Workflow and Fragmentation
To better illustrate the analytical processes, the following diagrams are provided.
Caption: General workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 2. Determination of benzaldehyde traces in benzyl alcohol by liquid chromatography (HPLC) and derivative UV spectrophotometry | CoLab [colab.ws]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative FT-IR Analysis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde and Structural Analogs
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-4-(methylsulfonyl)benzaldehyde with its key structural analogs: Benzaldehyde, 2-Fluorobenzaldehyde, and 4-(Methylsulfonyl)benzaldehyde. The analysis is designed to assist researchers, scientists, and drug development professionals in identifying the characteristic vibrational frequencies associated with the specific functional groups of the target molecule.
Data Presentation: Comparative FT-IR Analysis
The following table summarizes the key vibrational frequencies (in cm⁻¹) and their assignments for this compound and its related compounds. The data for the target compound is predicted based on the established frequencies of its constituent functional groups, providing a reliable reference for experimental verification.
| Functional Group | Vibrational Mode | Benzaldehyde (cm⁻¹) | 2-Fluorobenzaldehyde (cm⁻¹) | 4-(Methylsulfonyl)benzaldehyde (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| Aldehyde C-H | Stretch (Fermi doublet) | ~2820, ~2720[1][2] | ~2860, ~2770 | ~2840, ~2740 | ~2860, ~2760 |
| Aromatic C-H | Stretch | 3000-3080[1] | 3000-3100 | 3000-3100 | 3000-3100 |
| Carbonyl (C=O) | Stretch | ~1700-1710[1][2] | ~1700 | ~1705 | ~1700 |
| Aromatic C=C | Stretch | 1440-1625[1] | 1450-1610 | 1450-1600 | 1450-1610 |
| Sulfonyl (S=O) | Asymmetric & Symmetric Stretch | N/A | N/A | ~1322 (asymmetric), ~1150 (symmetric)[3] | ~1325 (asymmetric), ~1155 (symmetric) |
| C-F | Stretch | N/A | ~1230 | N/A | ~1240 |
| C-S | Stretch | N/A | N/A | ~750 | ~760 |
Analysis of Spectral Data:
-
This compound is expected to exhibit a complex FT-IR spectrum due to the presence of multiple functional groups.
-
Comparison with Benzaldehyde : The primary distinguishing features will be the strong absorption bands corresponding to the sulfonyl (S=O) and carbon-fluorine (C-F) stretches.[1][2]
-
Comparison with 2-Fluorobenzaldehyde : The presence of the methylsulfonyl group will introduce strong S=O and C-S stretching vibrations.
-
Comparison with 4-(Methylsulfonyl)benzaldehyde : The key differentiator will be the strong C-F stretching absorption in the spectrum of the target compound.[3]
Experimental Protocols
Two common methods for preparing solid samples for FT-IR analysis are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.
1. KBr Pellet Method
This is a traditional transmission method suitable for obtaining high-quality spectra of solid samples.[4][5]
-
Sample Preparation :
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[4]
-
Add 100-200 mg of spectroscopic grade, dry Potassium Bromide (KBr) powder.[4]
-
Thoroughly mix the sample and KBr to ensure a homogenous mixture.[5] KBr is hygroscopic, so it is crucial to minimize exposure to moisture.[6]
-
-
Pellet Formation :
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the 4000-400 cm⁻¹ range.
-
2. Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.[8][9][10]
-
Sample Preparation :
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[8]
-
Place a small amount of the solid sample directly onto the crystal.
-
-
Data Acquisition :
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[11]
-
An infrared beam is directed through the crystal, creating an evanescent wave that penetrates a few microns into the sample.[9][11]
-
The attenuated energy is then detected to generate the IR spectrum.[11]
-
Mandatory Visualization
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. scienceijsar.com [scienceijsar.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. azom.com [azom.com]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. mt.com [mt.com]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. s4science.at [s4science.at]
A Comparative Analysis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and potential biological activities of 2-Fluoro-4-(methylsulfonyl)benzaldehyde and its structural isomers.
This guide offers a comprehensive comparison of this compound and its key positional isomers: 3-Fluoro-4-(methylsulfonyl)benzaldehyde, 2-Fluoro-5-(methylsulfonyl)benzaldehyde, and 5-Fluoro-2-(methylsulfonyl)benzaldehyde. The strategic placement of the fluorine and methylsulfonyl groups on the benzaldehyde scaffold can significantly influence the molecule's chemical reactivity, physical properties, and biological interactions. Understanding these differences is crucial for researchers in medicinal chemistry and drug discovery for the rational design of novel therapeutic agents.
Physicochemical Properties
The position of the fluoro and methylsulfonyl substituents on the benzene ring impacts the physical properties of the isomers. While comprehensive experimental data for all isomers is not uniformly available in the literature, the following table summarizes the known and predicted properties.
| Property | This compound | 3-Fluoro-4-(methylsulfonyl)benzaldehyde | 2-Fluoro-5-(methylsulfonyl)benzaldehyde | 5-Fluoro-2-(methylsulfonyl)benzaldehyde |
| CAS Number | 1197193-11-5[1] | 254878-95-0 | 1523116-19-9[2][3] | 849035-71-8[4][5][6] |
| Molecular Formula | C₈H₇FO₃S[1] | C₈H₇FO₃S | C₈H₇FO₃S[3] | C₈H₇FO₃S[5][6] |
| Molecular Weight | 202.20 g/mol [1] | 202.20 g/mol | 202.2 g/mol [3] | 202.20 g/mol [5][6] |
| Appearance | Solid | Solid | - | - |
| Melting Point (°C) | Not Reported | Not Reported | Not Reported | Not Reported |
| Boiling Point (°C) | Not Reported | Not Reported | Not Reported | Not Reported |
| Purity | min 98%[1] | - | - | - |
Synthesis and Experimental Protocols
The synthesis of these isomers generally involves multi-step processes, often starting from commercially available substituted fluorotoluenes or fluorobenzonitriles. The following are generalized synthetic strategies that can be adapted for each isomer.
General Synthesis Workflow
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1523116-19-9|2-Fluoro-5-(methylsulphonyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. 2-Fluoro-5-(methylsulphonyl)benzaldehyde | 1523116-19-9 [chemicalbook.com]
- 4. 849035-71-8|5-Fluoro-2-(methylsulfonyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. 5-Fluoro-2-(methylsulfonyl)benzaldehyde - Amerigo Scientific [amerigoscientific.com]
A Comparative Guide to Analytical Methods for the Purity of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a detailed comparison of analytical methodologies for determining the purity of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. The following sections present an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols.
Comparison of Analytical Methodologies
The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of sensitivity and selectivity, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Intrinsic quantitative nature of NMR where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[1][2][3] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. A versatile and widely used technique in the pharmaceutical industry for purity and impurity profiling.[4][5][6] | Ideal for volatile and semi-volatile compounds. The mass spectrometer provides definitive identification of impurities. | Applicable to a wide range of soluble compounds. It is a primary ratio method that does not require a reference standard of the analyte itself.[7][8] |
| Advantages | High resolution and sensitivity. Robust and well-established methods with extensive regulatory acceptance.[9][10] | High sensitivity and excellent selectivity, providing structural information for impurity identification. | High precision and accuracy. Provides structural confirmation alongside quantification. Non-destructive.[11] |
| Limitations | Requires a reference standard for the main compound and for the quantification of known impurities. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | Lower sensitivity compared to chromatographic techniques. Requires a high-field NMR spectrometer for optimal results. Potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established analytical principles for similar compounds and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of Acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities
This method is suitable for the analysis of volatile and semi-volatile impurities that may be present in the this compound sample.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Sample Preparation:
-
Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Acetone).
-
Vortex to ensure complete dissolution.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
This method provides an absolute determination of purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard.
NMR Spectrometer and Parameters:
-
Spectrometer: 500 MHz or higher
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6)
-
Internal Standard: A certified reference material with a known purity, such as Maleic Anhydride or 1,4-Dinitrobenzene. The standard should have a proton signal that does not overlap with the analyte signals.
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard. A longer delay (e.g., 30-60 seconds) is recommended for accurate quantification.
-
Number of Scans: 16 or as needed to achieve an adequate signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC-MS impurity analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. enovatia.com [enovatia.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. wjpmr.com [wjpmr.com]
- 7. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Identifying Impurities in 2-Fluoro-4-(methylsulfonyl)benzaldehyde by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the identification and quantification of impurities in 2-Fluoro-4-(methylsulfonyl)benzaldehyde.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile impurities in pharmaceutical intermediates.[1][2] A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
This protocol outlines a general method that can be optimized for the specific impurity profile of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (initial composition) to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Based on the synthesis of related benzaldehyde derivatives, potential impurities could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation Products: Impurities formed during storage or handling, such as the corresponding benzoic acid from oxidation.[1]
Comparison of Analytical Methodologies
While HPLC is a primary method for impurity analysis, other techniques offer complementary information. The choice of method depends on the nature of the impurities to be detected.
| Analytical Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1] | High resolution and sensitivity for non-volatile impurities; suitable for a wide range of compounds.[1] | May not be suitable for highly volatile impurities.[1] |
| Gas Chromatography (GC) | Separation based on the volatility and interaction of analytes with a stationary phase in a gaseous mobile phase.[1] | Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[1] | Not suitable for non-volatile or thermally labile compounds.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify compounds.[1] | Provides definitive structural information for impurity identification when coupled with HPLC (LC-MS) or GC (GC-MS); high specificity and sensitivity.[1] | Can be complex to operate and may be subject to matrix effects.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound. | Offers unambiguous structural elucidation of unknown impurities that have been isolated.[1] | Lower sensitivity compared to MS and requires relatively pure samples for analysis.[1] |
Experimental Workflow and Data Presentation
The following diagram illustrates a typical workflow for the identification of impurities in this compound.
Caption: Workflow for Impurity Identification in this compound.
The following table presents a hypothetical impurity profile for two different batches of this compound as determined by HPLC.
| Impurity | Retention Time (min) | Batch A (% Area) | Batch B (% Area) | Potential Identification |
| Main Compound | 15.2 | 99.5 | 98.8 | This compound |
| Impurity 1 | 8.5 | 0.2 | 0.5 | Starting Material |
| Impurity 2 | 12.1 | 0.1 | 0.3 | By-product |
| Impurity 3 | 18.9 | 0.2 | 0.4 | 2-Fluoro-4-(methylsulfonyl)benzoic acid |
Disclaimer: The provided HPLC method and impurity data are illustrative and should be validated for the specific application. The potential impurities listed are based on general chemical principles and may not be present in all samples. For definitive identification and quantification, the use of certified reference standards is recommended.[3]
References
A Spectroscopic Guide to the Claisen-Schmidt Condensation: From 2-Fluoro-4-(methylsulfonyl)benzaldehyde to its Chalcone Product
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of precursor molecules and their resulting products is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide provides a detailed comparative analysis of the spectroscopic properties of the precursor, 2-Fluoro-4-(methylsulfonyl)benzaldehyde, and its chalcone product, (E)-1-phenyl-3-(2-fluoro-4-(methylsulfonyl)phenyl)prop-2-en-1-one, formed via a Claisen-Schmidt condensation with acetophenone.
Spectroscopic Data Comparison
The transformation of this compound to its corresponding chalcone derivative induces significant and predictable changes in its NMR, IR, and Mass spectra. These changes, detailed below, provide a clear spectroscopic fingerprint for monitoring the reaction progress and confirming the structure of the final product.
| Spectroscopic Technique | This compound (Precursor) | (E)-1-phenyl-3-(2-fluoro-4-(methylsulfonyl)phenyl)prop-2-en-1-one (Product) | Key Spectroscopic Changes |
| ¹H NMR | Aldehydic proton (CHO) singlet ~9.9-10.1 ppm. Aromatic protons with complex splitting patterns. Methyl protons of the sulfonyl group as a singlet ~3.1-3.3 ppm. | Disappearance of the aldehydic proton signal. Appearance of two new vinylic proton doublets (~7.4-7.9 ppm) with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene. The aromatic and methyl sulfonyl proton signals will also be present, with potential shifts due to the new conjugated system. | |
| ¹³C NMR | Carbonyl carbon (C=O) of the aldehyde ~189-192 ppm. | Disappearance of the aldehyde carbonyl signal. Appearance of a new ketone carbonyl signal further downfield (~190-195 ppm). Two new signals for the vinylic carbons of the α,β-unsaturated system. | |
| IR Spectroscopy | Strong C=O stretching vibration of the aldehyde ~1700-1710 cm⁻¹. C-H stretching of the aldehyde ~2720 and 2820 cm⁻¹. S=O stretching of the sulfonyl group ~1320 and 1150 cm⁻¹. C-F stretching ~1200-1250 cm⁻¹. | Shift of the C=O stretching vibration to a lower frequency (~1650-1670 cm⁻¹) due to conjugation with the double bond and the phenyl ring. Disappearance of the aldehyde C-H stretches. Appearance of a C=C stretching vibration for the alkene ~1600-1625 cm⁻¹. The S=O and C-F stretches will remain. | |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight (202.20 g/mol ). Fragmentation pattern showing loss of the formyl group (-CHO). | Molecular ion peak corresponding to its molecular weight (304.33 g/mol ). The fragmentation pattern will be more complex, with characteristic fragments arising from the chalcone backbone. |
Experimental Protocols
Synthesis of (E)-1-phenyl-3-(2-fluoro-4-(methylsulfonyl)phenyl)prop-2-en-1-one
This protocol describes a standard Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add acetophenone (1 equivalent) to the solution and stir at room temperature.
-
Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to a pH of ~2.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Dry the purified product under vacuum.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Parameters: For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Parameters: Acquire the mass spectrum in a positive or negative ion mode over a suitable mass range to observe the molecular ion and key fragment ions.
Visualizing the Transformation and Workflow
The following diagrams, generated using the DOT language, illustrate the Claisen-Schmidt condensation reaction and the general workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its chalcone product. By following the outlined experimental protocols and utilizing the expected spectral data as a reference, researchers can confidently synthesize and characterize this and similar compounds.
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Mass spectrometry (MS) stands as a principal technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a compound representing a class of substituted aromatic aldehydes crucial in medicinal chemistry.
We will explore the causal factors driving its fragmentation, compare MS with alternative analytical techniques, and provide a robust experimental protocol for its analysis.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization (EI) is governed by the hierarchical stability of the resulting ions, influenced by its three key functional groups: the aldehyde, the fluoro substituent, and the methylsulfonyl group. The molecular ion ([M]•+) is predicted to appear at a mass-to-charge ratio (m/z) of 202, corresponding to its molecular weight.
The fragmentation cascade is initiated by the ionization of the molecule, followed by cleavage events at the most labile bonds. The stability of the aromatic ring often results in strong molecular ion peaks.[1][2]
Key Predicted Fragmentation Pathways:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes, this pathway involves the loss of the aldehydic hydrogen, leading to a stable acylium ion.[1][3][4] This fragment is anticipated to be highly abundant.
-
Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the 29-dalton formyl radical (CHO•).[1][3][4][5] This generates a fluorinated methylsulfonyl phenyl cation.
-
Cleavage of the Sulfonyl Group: The C-S bond of the methylsulfonyl group is susceptible to cleavage.
-
Loss of the Methyl Radical ([M-CH₃]⁺): α-cleavage can lead to the loss of a methyl radical from the sulfonyl group.
-
Loss of the Methylsulfonyl Radical ([M-SO₂CH₃]⁺): A significant fragmentation pathway is the loss of the entire methylsulfonyl group (•SO₂CH₃), yielding a fluorobenzoyl cation.
-
Loss of Sulfur Dioxide ([M-SO₂]•⁺): Rearrangement followed by the elimination of a neutral SO₂ molecule (64 Da) is a known fragmentation pathway for aromatic sulfones and sulfonamides.[6][7][8] This can be a diagnostic fragmentation for this class of compounds.
-
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While MS provides invaluable data on molecular weight and fragmentation, a comprehensive structural confirmation relies on orthogonal techniques. Each method offers unique insights, and their combined application provides a self-validating system for structural elucidation.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation pattern. | High sensitivity, provides connectivity information through fragmentation. | Isomeric differentiation can be challenging without standards; fragmentation can be complex. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed connectivity (atom-to-atom), stereochemistry, and electronic environment of nuclei. | Unambiguous structure determination. ¹⁹F NMR is highly specific for the fluorine environment. | Lower sensitivity than MS, requires larger sample amounts, more complex mixtures can be difficult to analyze. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms presence of key groups like C=O (aldehyde), S=O (sulfone), and C-F bonds. | Provides limited information on the overall molecular skeleton; not suitable for complex mixture analysis. |
| HPLC-UV | Purity assessment, quantification, and separation from impurities. | Excellent for determining purity and for quantification. Can be coupled with MS for LC-MS analysis. | Provides no structural information beyond UV absorbance characteristics. |
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. The choice of GC-MS is predicated on the anticipated volatility and thermal stability of the analyte.
1. Sample Preparation
-
Prepare a stock solution of 1 mg/mL of this compound in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Perform serial dilutions to a final working concentration of approximately 10-50 µg/mL. This concentration prevents detector saturation while ensuring adequate signal intensity.
2. Instrumentation & Parameters
-
Gas Chromatograph (GC):
-
Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector: 250 °C, Split mode (e.g., 50:1 ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 70 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min). This program ensures good separation from any potential impurities or solvent front.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).[3]
-
Ionization Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.[9][3]
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C to prevent sample condensation.
-
Mass Range: m/z 40-450 to capture the molecular ion and all significant fragments.
-
3. Data Analysis
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the analyte's chromatographic peak.
-
Identify the molecular ion peak ([M]•+).
-
Correlate the major fragment ions with the predicted fragmentation pathways discussed above.
-
Compare the acquired spectrum against commercial or internal mass spectral libraries for confirmation, if available.
The following workflow diagram visualizes the GC-MS analysis process.
Caption: General workflow for the GC-EI-MS analysis of the target analyte.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to follow logical pathways characteristic of aromatic aldehydes and sulfones. The primary fragments likely arise from the loss of hydrogen, the formyl group, and cleavages around the sulfonyl moiety, including a diagnostic loss of SO₂. While MS is a powerful tool for initial characterization, its combination with NMR and IR spectroscopy provides an unassailable confirmation of the molecular structure. The provided GC-MS protocol serves as a robust starting point for researchers, ensuring the acquisition of high-quality, interpretable data essential for advancing drug development and chemical research.
References
- 1. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The following sections detail two primary synthetic pathways, offering experimental protocols, quantitative data, and a comparative summary to aid in the selection of the most suitable method for your research and development needs.
Route 1: From 4-Fluorobenzaldehyde
This synthetic pathway begins with the readily available starting material, 4-fluorobenzaldehyde, and proceeds through a three-step sequence involving bromination, nucleophilic aromatic substitution, and oxidation.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-fluorobenzaldehyde
In a well-ventilated fume hood, 4-fluorobenzaldehyde (1.0 eq) is dissolved in oleum (20-30% SO3). The mixture is stirred and cooled in an ice bath. Bromine (1.05 eq) is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol, and dried under vacuum to yield 2-bromo-4-fluorobenzaldehyde.[1][2]
Step 2: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde
To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sodium thiomethoxide (1.2 eq) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then heated to 80-100°C and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-4-(methylthio)benzaldehyde.
Step 3: Synthesis of this compound
2-Fluoro-4-(methylthio)benzaldehyde (1.0 eq) is dissolved in a suitable solvent such as acetic acid or a mixture of acetic acid and water. The solution is cooled in an ice bath, and hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) is added dropwise, maintaining the temperature below 10°C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration. The solid is washed with water and dried under vacuum to yield the final product, this compound.[3][4]
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 2-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | Bromine, Oleum | 75-85 | >95 |
| 2 | 2-Fluoro-4-(methylthio)benzaldehyde | 2-Bromo-4-fluorobenzaldehyde | Sodium thiomethoxide, DMF | 60-70 | >97 |
| 3 | This compound | 2-Fluoro-4-(methylthio)benzaldehyde | Hydrogen peroxide, Acetic acid | 80-90 | >98 |
Logical Workflow Diagram
Caption: Synthetic pathway for Route 1, starting from 4-fluorobenzaldehyde.
Route 2: From 3-Fluorophenol
This alternative route begins with 3-fluorophenol and involves a multi-step process including protection, bromination, formylation, and a challenging conversion of a hydroxyl group to a methylsulfonyl group.
Experimental Protocols
Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene
3-Fluorophenol (1.0 eq) is dissolved in acetone, and potassium carbonate (2.0 eq) is added. The mixture is stirred, and 2-bromopropane (1.2 eq) is added dropwise. The reaction mixture is then heated to reflux and stirred for 6-8 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The residue is dissolved in an organic solvent, washed with water and brine, dried, and concentrated to give 1-fluoro-3-isopropoxybenzene.[5]
Step 2: Synthesis of 1-Bromo-2-fluoro-4-isopropoxybenzene
1-Fluoro-3-isopropoxybenzene (1.0 eq) is dissolved in a suitable solvent like dichloromethane. The solution is cooled, and N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and sodium thiosulfate solution to remove excess bromine, dried, and concentrated to yield the brominated product.[5]
Step 3: Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde
To a solution of 1-bromo-2-fluoro-4-isopropoxybenzene (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes, and then anhydrous DMF (1.5 eq) is added. The reaction is slowly warmed to room temperature and then quenched with saturated ammonium chloride solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography gives the desired aldehyde.[5]
Step 4: Deprotection to 2-Fluoro-4-hydroxybenzaldehyde
2-Fluoro-4-isopropoxybenzaldehyde is dissolved in a suitable solvent, and a deprotecting agent such as boron trichloride is added at low temperature. The reaction is stirred until the deprotection is complete. The mixture is then worked up to yield 2-fluoro-4-hydroxybenzaldehyde.[5]
Subsequent Steps: The conversion of the 4-hydroxyl group to a methylsulfonyl group would require several additional steps, including conversion to a leaving group, substitution with a methylthio source, and subsequent oxidation. This makes the overall route significantly longer and likely lower yielding compared to Route 1.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 1-Fluoro-3-isopropoxybenzene | 3-Fluorophenol | 2-Bromopropane, K2CO3 | 85-95 | >98 |
| 2 | 1-Bromo-2-fluoro-4-isopropoxybenzene | 1-Fluoro-3-isopropoxybenzene | NBS | 70-80 | >97 |
| 3 | 2-Fluoro-4-isopropoxybenzaldehyde | 1-Bromo-2-fluoro-4-isopropoxybenzene | n-BuLi, DMF | 50-60 | >95 |
| 4 | 2-Fluoro-4-hydroxybenzaldehyde | 2-Fluoro-4-isopropoxybenzaldehyde | BCl3 | 70-80 | >98 |
Signaling Pathway Diagram
Caption: Synthetic pathway for Route 2, starting from 3-fluorophenol.
Comparison and Conclusion
| Feature | Route 1: From 4-Fluorobenzaldehyde | Route 2: From 3-Fluorophenol |
| Number of Steps | 3 | 4+ (to reach the final product) |
| Overall Yield | Moderate | Low (estimated for the entire sequence) |
| Starting Material Cost | Relatively low | Moderate |
| Reagent Safety & Handling | Requires handling of bromine and oleum (corrosive and hazardous). | Involves n-butyllithium (pyrophoric) and boron trichloride (corrosive). |
| Scalability | Good | Moderate, challenges with cryogenic reactions. |
| Key Advantage | More direct and efficient. | Utilizes a different starting material, which could be advantageous based on availability. |
| Key Disadvantage | Use of hazardous reagents in the first step. | Longer, multi-step process with a challenging final conversion. |
References
- 1. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 5. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
Navigating the Bioactivity Landscape of Fluorinated Benzaldehyde Derivatives: A Comparative Guide
While direct experimental data on the biological activity of 2-Fluoro-4-(methylsulfonyl)benzaldehyde derivatives remains limited in publicly accessible research, this guide provides a comparative overview of structurally related compounds. By examining derivatives of benzyloxybenzaldehyde, fluorinated benzenesulfonic esters, and other substituted benzaldehydes, we can infer potential therapeutic applications and understand the mechanistic pathways that similar molecular scaffolds may influence. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of fluorinated and sulfonyl-containing aromatic aldehydes.
The inclusion of fluorine and sulfonyl groups in medicinal chemistry is a well-established strategy to enhance the pharmacological properties of drug candidates. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, while the sulfonyl group can act as a key hydrogen bond acceptor and influence the electronic properties of the molecule. The combination of these features in a benzaldehyde scaffold presents a promising starting point for the design of novel therapeutic agents.
Comparative Analysis of Biological Activity
To provide a framework for understanding the potential of this compound derivatives, this section summarizes the biological activities of related compounds. The data is presented to facilitate comparison across different molecular structures and biological targets.
Enzyme Inhibition
Fluorinated benzaldehyde and related derivatives have been investigated for their potential to inhibit various enzymes. The following table summarizes the inhibitory concentrations (IC50) of selected fluorinated benzenesulfonic ester derivatives against key enzymes.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-(trifluoromethoxyphenyl)sulfonyl derivative | α-Glucosidase | 3.1 ± 0.043 | Acarbose | 6.4 ± 0.134 |
| 4-(trifluoromethylphenyl)sulfonyl derivative | α-Glucosidase | 6.4 ± 0.012 | Acarbose | 6.4 ± 0.134 |
| 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) derivative | α-Amylase | 3.1 ± 0.110 | Acarbose | - |
| 5-fluoro-2-(2-fluorophenyl)sulfonyl derivative | PTP1B | 6.3 ± 0.029 | Suramin | 6.3 ± 0.050 |
| 4-(methoxyphenyl)sulfonyl derivative | PTP1B | 5.9 ± 0.018 | Suramin | 6.3 ± 0.050 |
Table 1: Enzyme inhibitory activity of fluorinated benzenesulfonic ester derivatives. Data sourced from a study on enzyme inhibition by fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones[1].
Anticancer Activity
Derivatives of benzyloxybenzaldehyde have demonstrated promising anticancer properties. Research has shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines.
| Compound | Cell Line | Activity |
| 2-(benzyloxy)benzaldehyde derivatives | HL-60 | Significant activity at 1-10 µM; induce apoptosis and G2/M cell cycle arrest.[2][3] |
Table 2: Anticancer activity of benzyloxybenzaldehyde derivatives against human promyelocytic leukemia (HL-60) cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the evaluation of related benzaldehyde derivatives.
Synthesis of Chalcone Derivatives from 2-(Benzyloxy)-4-fluorobenzaldehyde
A common synthetic route to explore the biological activity of benzaldehyde derivatives is through the synthesis of chalcones via a Claisen-Schmidt condensation.
-
Dissolution: Dissolve 2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Base Addition: Slowly add a solution of a suitable base, such as potassium hydroxide, in ethanol to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their biological effects is crucial for rational drug design.
Proposed Anticancer Mechanism of Benzyloxybenzaldehyde Derivatives
Studies on benzyloxybenzaldehyde derivatives suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.[2][3] The proposed mechanism involves the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
Caption: Proposed mechanism of anticancer activity for benzyloxybenzaldehyde derivatives.
General Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzaldehyde derivatives.
Caption: General workflow for the development of bioactive benzaldehyde derivatives.
Conclusion
References
- 1. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides a clear, procedural framework for the proper disposal of 2-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS No. 1197193-11-5), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling during any stage, including preparation for disposal.[1][2] Always consult the Safety Data Sheet (SDS) before handling the chemical.
Hazard Classification Summary:
| Hazard Code | Hazard Statement | GHS Pictogram |
| H302 | Harmful if swallowed.[1][2] | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation.[1][2] | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation.[1][2] | GHS07 (Exclamation Mark) |
Essential Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is worn:
-
Protective gloves: Chemical-resistant gloves are mandatory to prevent skin contact.
-
Protective clothing: A lab coat or other suitable protective clothing should be worn.
-
Eye/face protection: Safety glasses with side shields or chemical goggles are essential to prevent eye irritation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[3] The primary directive is to treat this compound as hazardous waste and to engage a licensed waste disposal company.
Experimental Protocol: Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound with other waste streams. Keep it in its original container whenever possible.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name: "this compound" and the associated hazard pictograms.
-
Containment: The container must be tightly closed and stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]
-
Contaminated Materials: Any materials, such as absorbent pads or PPE, that are contaminated with this compound should be collected in a separate, sealed container and disposed of as hazardous waste.
-
Licensed Carrier: Arrange for the collection of the waste by a licensed and approved waste disposal company.[1] Provide them with the Safety Data Sheet to ensure they have all the necessary information for safe handling and transport.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Accidental Spillage
In the event of a spill, take the following immediate actions:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]
-
Collection: Transfer the absorbed material into a sealed, airtight container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Avoid Ignition Sources: Remove all sources of ignition from the spill area.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner.
References
Personal protective equipment for handling 2-Fluoro-4-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS No. 1197193-11-5). Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.
Hazard Identification and Safety Data
This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified with the following hazards:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P321, P332+P313, P362 |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted to determine the appropriate level of PPE.[3] The following are the minimum recommended PPE for handling this compound:
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical splash goggles or safety glasses that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[5][6] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[3] For prolonged or direct contact, heavier-duty gloves may be necessary. Always inspect gloves for tears or degradation before use.[7] |
| Body Protection | A laboratory coat must be worn and buttoned to cover as much skin as possible.[4][8] Long pants and closed-toe shoes are mandatory.[8] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[4] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[5]
-
Ensure that a safety shower and eyewash station are readily accessible.[9]
-
Prepare all necessary equipment and reagents in a designated and properly ventilated area, such as a chemical fume hood.[5]
-
Don the appropriate PPE as outlined in the table above.[6]
-
-
Handling:
-
In Case of a Spill:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container.[6]
-
Do not mix with other waste streams unless compatibility is known.
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal company.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemical-label.com [chemical-label.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. csub.edu [csub.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
